Dabigatran Etexilate N-Oxide Inner Salt
説明
特性
CAS番号 |
1381757-44-3 |
|---|---|
分子式 |
C34H41N7O6 |
分子量 |
643.73 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Dabigatran Etexilate N-Oxide Inner Salt
Abstract
Dabigatran Etexilate, a potent oral direct thrombin inhibitor, plays a crucial role in anticoagulant therapy.[1] The comprehensive analysis of its metabolites and potential impurities is mandated by regulatory bodies to ensure drug safety and efficacy. This guide provides an in-depth technical overview of Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3), a key metabolite and oxidative degradation product.[][3] We present a scientifically-grounded synthetic strategy for producing this compound as a reference standard, alongside a multi-faceted analytical workflow for its unambiguous characterization. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the study of Dabigatran Etexilate and its related substances.
Introduction: Context and Significance
Dabigatran Etexilate: The Parent Compound
Dabigatran Etexilate is a double prodrug that, after oral administration, is rapidly converted by esterases in the plasma and liver to its active form, Dabigatran. As a direct, reversible thrombin inhibitor, Dabigatran interrupts the coagulation cascade by preventing the conversion of fibrinogen to fibrin, thereby averting thrombus formation.[4] Its clinical application is primarily for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[5]
The Importance of the N-Oxide Inner Salt
Dabigatran Etexilate N-Oxide Inner Salt is a known metabolite and can also be formed as a degradation product under oxidative stress conditions.[][6] The formation of such derivatives is of significant interest for several reasons:
-
Regulatory Compliance: Regulatory agencies require the identification, quantification, and toxicological assessment of any impurity or metabolite present in a drug substance above specified thresholds.
-
Analytical Reference Standard: A pure, well-characterized standard of the N-Oxide is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify its presence in the active pharmaceutical ingredient (API) or formulated drug product.[3]
-
Safety and Efficacy: Understanding the pharmacological and toxicological profile of metabolites is critical to the overall safety assessment of the parent drug.
This guide outlines the necessary steps to synthesize and confirm the identity and purity of this critical related compound.
Proposed Synthesis of Dabigatran Etexilate N-Oxide Inner Salt
Rationale for the Synthetic Strategy
The structure of Dabigatran Etexilate N-Oxide Inner Salt indicates the oxidation of the nitrogen atom on the pyridine ring.[7] A common and effective method for the N-oxidation of nitrogen-containing heterocycles is the use of a peroxy acid. This approach offers high selectivity for the electron-rich nitrogen atom under relatively mild conditions, minimizing the degradation of other functional groups within the complex Dabigatran Etexilate molecule. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequently used reagent for this transformation due to its stability and commercial availability.
Experimental Protocol: N-Oxidation of Dabigatran Etexilate
This protocol describes a robust and chemically sound approach. Researchers should perform initial reactions on a small scale to optimize conditions.
Materials:
-
Dabigatran Etexilate (free base)
-
Meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexane gradient)
Procedure:
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve Dabigatran Etexilate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 0-10% methanol in dichloromethane) to isolate the pure Dabigatran Etexilate N-Oxide Inner Salt.
Visualization of the Synthetic Workflow
Sources
- 1. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 3. Dabigatran Etexilate N-Oxide - SRIRAMCHEM [sriramchem.com]
- 4. iajpr.com [iajpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. veeprho.com [veeprho.com]
Technical Guide: Mechanism & Control of Dabigatran Etexilate N-Oxide Inner Salt
This guide provides a comprehensive technical analysis of the formation, mechanism, and control of Dabigatran Etexilate N-Oxide Inner Salt (Impurity N), a critical oxidative degradation product of the anticoagulant prodrug Dabigatran Etexilate.
Executive Summary
Dabigatran Etexilate (DE) is a double prodrug of dabigatran, a direct thrombin inhibitor.[1][2] During synthesis, formulation, and storage, DE is susceptible to specific degradation pathways.[2] Among these, the formation of Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) represents a primary oxidative impurity.
This guide details the mechanistic pathway of the pyridine nitrogen oxidation, the "inner salt" structural designation, and the critical process parameters (CPPs) required to mitigate its formation. It serves as a reference for analytical method development and formulation stability strategies.
Molecular Identity & Structural Context
The impurity is chemically distinct due to the oxidation of the pyridine ring nitrogen. Unlike hydrolytic impurities (which cleave the ester or carbamate moieties), this species retains the prodrug scaffold but alters the ionization profile.
| Feature | Specification |
| Common Name | Dabigatran Etexilate N-Oxide Inner Salt (Impurity N) |
| CAS Number | 1381757-44-3 |
| Molecular Formula | |
| Molecular Weight | 643.73 g/mol (+16 Da vs. Parent) |
| Structural Change | Oxidation of the Pyridine Nitrogen ( |
| "Inner Salt" Definition | Refers to the zwitterionic character of the Pyridine N-Oxide moiety ( |
Mechanism of Formation
The formation of the N-Oxide Inner Salt is an electrophilic oxidation reaction. It occurs when the lone pair of electrons on the pyridine nitrogen attacks an electrophilic oxygen atom provided by an oxidizing agent (typically peroxides or peracids).
The Reaction Pathway
-
Nucleophilic Attack: The pyridine nitrogen (less sterically hindered and sufficiently nucleophilic) attacks the electrophilic oxygen of a peroxide species (ROOH).
-
Transition State: A heterolytic cleavage of the peroxide O-O bond occurs.
-
Stabilization: The resulting N-oxide is stabilized by resonance, existing as a dipole. This dipole is often termed an "inner salt" or ylide.
Selectivity (Regiochemistry)
Dabigatran Etexilate contains multiple nitrogen atoms (benzimidazole, carbamate, amide). The pyridine nitrogen is the preferred site for N-oxidation due to:
-
Electron Density: The pyridine ring nitrogen has a lone pair in an
orbital that is orthogonal to the -system but available for bonding, unlike the amide/carbamate nitrogens which are resonance-withdrawn. -
Steric Accessibility: The pyridine ring is a terminal moiety, making it more accessible to bulky oxidants than the internal benzimidazole nitrogens.
Mechanistic Diagram (DOT)
The following diagram illustrates the oxidative pathway from Dabigatran Etexilate to the N-Oxide Inner Salt.
Caption: Electrophilic oxidation pathway of the pyridine nitrogen in Dabigatran Etexilate by peroxide species.
Factors Influencing Formation
Understanding the source of oxidants is crucial for control. The N-oxide does not typically form spontaneously in pure solid state without an initiator.
| Factor | Mechanism of Influence | Mitigation Strategy |
| Excipients (PEGs, PVP) | Polyethylene glycols and Povidone often contain trace hydroperoxides from their own manufacturing or aging. These act as the oxygen source. | Use "Low Peroxide" grade excipients; Monitor peroxide value of raw materials. |
| Atmospheric Oxygen | While | Inert gas blanketing ( |
| Moisture | Water facilitates the mobility of oxidants and can hydrolyze precursors to more reactive species. | Use desiccants in packaging; Control humidity during granulation. |
| Light | UV light can photo-activate the pyridine ring or generate radicals (Singlet Oxygen). | Amber glass or opaque blister packaging. |
Experimental Protocol: Oxidative Stress Testing
To validate the analytical method and confirm the retention time of the N-Oxide, researchers must generate the impurity via forced degradation.
Protocol Overview
Objective: Generate ~5-10% degradation to identify the N-Oxide peak by LC-MS.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 50 mg of Dabigatran Etexilate Mesylate in 50 mL of Acetonitrile/Water (50:50).
-
Oxidative Stress:
-
Aliquot 5 mL of stock into a reaction vial.
-
Add 1 mL of 30% Hydrogen Peroxide (
) . -
Note:
provides the electrophilic oxygen required for N-oxidation.
-
-
Incubation:
-
Seal and incubate at room temperature (25°C) for 2-6 hours.
-
Caution: Avoid heating initially, as heat +
may cause over-degradation (ring opening).
-
-
Quenching: Not always necessary for immediate analysis, but can be quenched with sodium sulfite if kinetics are being studied.
-
Analysis: Inject onto HPLC/LC-MS.
Analytical Characterization (LC-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection:
-
Parent (DE): m/z ~628.3
-
N-Oxide Impurity: m/z ~644.3
(Mass shift of +16 Da). -
Retention Time: The N-Oxide is generally more polar than the parent due to the
dipole, resulting in a slightly earlier retention time (RRT ~0.9 - 0.95) in reverse-phase chromatography.
-
References
-
Bernhardt, M. et al. (2016). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances. Link
-
Veeprho Laboratories. Dabigatran Etexilate N-Oxide Structure and CAS 1381757-44-3. Link
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[5] Link
- Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
Sources
"Dabigatran Etexilate N-Oxide Inner Salt" CAS number 1381757-44-3
This technical guide details the characterization, synthesis, and analytical profiling of Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) , a critical oxidative impurity and metabolite in the development of Dabigatran Etexilate.
Advanced Characterization, Synthesis, and Impurity Profiling
Executive Summary
In the Chemistry, Manufacturing, and Controls (CMC) of Dabigatran Etexilate (a direct thrombin inhibitor prodrug), the control of oxidative impurities is paramount for regulatory compliance (ICH Q3A/B). Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) represents the primary oxidative degradation product formed at the pyridine moiety.
This guide provides a self-validating framework for the synthesis, isolation, and quantification of this specific impurity. Unlike hydrolytic degradants (which cleave the carbamate or ester), the N-oxide retains the core pharmacophore but possesses distinct physicochemical properties (increased polarity, altered pKa) that challenge standard Reverse Phase HPLC (RP-HPLC) resolutions.
Chemical Identity & Structural Logic[1][2]
The "Inner Salt" designation in the CAS nomenclature refers to the dipolar nature of the pyridine
| Attribute | Specification |
| Common Name | Dabigatran Etexilate N-Oxide |
| CAS Number | 1381757-44-3 |
| Molecular Formula | |
| Molecular Weight | 643.73 g/mol |
| Parent Compound | Dabigatran Etexilate ( |
| Mass Shift | +16 Da (Oxygen insertion) |
| Structural Locus | Oxidation of the pyridine nitrogen (Position 2 of the amide substituent). |
2.1 Mechanistic Formation Pathway
The formation of the N-oxide is driven by Reactive Oxygen Species (ROS) attacking the lone pair of the pyridine nitrogen. This nitrogen is nucleophilic enough to react with peroxides but less basic than the amidine (which is protonated at physiological pH).
Figure 1: Mechanistic pathway for the formation of Dabigatran Etexilate N-Oxide under oxidative stress.
Synthesis & Isolation Protocol
To validate analytical methods, researchers must synthesize the reference standard. The following protocol uses m-Chloroperbenzoic Acid (mCPBA) , a selective oxidant for converting pyridines to N-oxides without hydrolyzing the sensitive ethyl ester or carbamate groups.
3.1 Reagents & Equipment[1]
-
Substrate: Dabigatran Etexilate Mesylate (High Purity >99%).[2]
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max.
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Quench: 10% Sodium Thiosulfate (
), Saturated Sodium Bicarbonate ( ).
3.2 Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq (e.g., 500 mg) of Dabigatran Etexilate free base in anhydrous DCM (10 mL). Cool the solution to 0–5°C using an ice bath.
-
Note: If starting with Mesylate salt, perform a free-base extraction first using
/DCM to prevent salt interference.
-
-
Oxidation: Dropwise add a solution of mCPBA (1.1 eq) in DCM over 15 minutes.
-
Critical Control: Maintain temperature <5°C to prevent side reactions with the amidine or ester hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM) or LC-MS. The N-oxide is significantly more polar (lower
).
-
-
Quenching: Add 10%
(5 mL) to destroy excess peroxide. Stir for 10 mins. -
Workup:
-
Wash organic layer with Saturated
(2 x 10 mL) to remove m-chlorobenzoic acid byproduct. -
Wash with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude residue is typically ~90% pure.[2] Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0% to 10% Methanol in DCM. The N-oxide elutes after the parent drug.
-
Analytical Characterization & Profiling
The N-oxide impurity presents a specific analytical challenge: it is more polar than the parent but can exhibit "tailing" due to the N-oxide functionality interacting with silanols on older HPLC columns.
4.1 LC-MS Method Parameters
This method separates the N-oxide from the parent and hydrolytic degradants (e.g., Dabigatran free acid).
| Parameter | Setting |
| Column | C18 High-Endcapped (e.g., Waters XBridge or Agilent Zorbax Eclipse), |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 (Buffer) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B |
| Detection | UV @ 225 nm (Amidine/Benzimidazole max) |
| MS Mode | ESI Positive (+); Scan range 100–1000 m/z |
4.2 Diagnostic Signals
-
Retention Time (RT): The N-oxide typically elutes before Dabigatran Etexilate due to increased polarity (RT Ratio ~0.85 - 0.90 relative to parent).
-
Mass Spectrum:
-
Parent
-
N-Oxide
(+16 Da shift). -
Fragment: Loss of oxygen (-16) is common in MS/MS fragmentation (collision-induced dissociation), reverting to the parent mass signal [1].
-
4.3 NMR Confirmation
In
Regulatory & Stability Context (ICH Q3B)
Under ICH Q3B(R2), impurities in new drug products must be reported if they exceed the threshold (usually 0.1%).
-
Stress Testing: The N-oxide is the dominant degradant in Oxidative Stress studies (
, 24h). It is generally stable to light and thermal stress compared to the hydrolytic degradants. -
Toxicity: N-oxides can be metabolic intermediates. However, as an impurity, it must be qualified. Structural alerts for N-oxides are generally low concern unless they can undergo specific rearrangements, but they are tracked closely in stability indicating methods (SIM).
Figure 2: Workflow for the identification and qualification of the N-Oxide impurity.
References
-
Bernardi, D., et al. (2016). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances.
-
Arous, B., & Al-Mardini, M. A. (2019).[3] LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences.[3]
-
ICH Guidelines. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[4][5]
-
BOC Sciences. Dabigatran Etexilate N-Oxide Inner Salt Product Data.
Sources
- 1. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rjptonline.org [rjptonline.org]
"Dabigatran Etexilate N-Oxide Inner Salt" as a dabigatran metabolite
Characterization, Metabolic Pathway, and Analytical Profiling[1][2]
Executive Summary
Dabigatran Etexilate N-Oxide Inner Salt (CAS: 1381757-44-3) represents a critical molecular entity in the development and stability profiling of the anticoagulant Dabigatran Etexilate (Pradaxa).[1][2] While Dabigatran Etexilate is a double-prodrug primarily activated via hydrolytic cleavage by esterases (CES1/CES2), the N-Oxide variant emerges through a parallel oxidative pathway.[1][2] This compound serves a dual role: it is a trace Phase I oxidative metabolite and, more significantly, a key stability-indicating impurity formed under oxidative stress.[1][2]
This guide provides a rigorous technical analysis of the N-Oxide Inner Salt, detailing its formation mechanism, distinguishing its "Inner Salt" zwitterionic nature, and establishing a self-validating LC-MS/MS protocol for its quantitation in biological matrices and drug formulations.[1][2]
Part 1: Molecular Identity & Mechanistic Origin[2][3]
1.1 Structural Chemistry: The "Inner Salt" Defined
Dabigatran Etexilate is a benzimidazole derivative containing a pyridine ring.[2] The "N-Oxide Inner Salt" designation refers to the oxidation of the pyridine nitrogen.[2]
-
Chemical Name: 2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide.[1][2][3]
-
Molecular Formula:
[1][2][3] -
The "Inner Salt" Concept: In the N-oxide form, the pyridine nitrogen bears a formal positive charge, while the oxygen bears a formal negative charge (
).[1][2] This dipolar, zwitterionic character (an inner salt) significantly alters the molecule's polarity and solubility profile compared to the parent lipophilic prodrug.[2]
1.2 Metabolic vs. Degradation Pathways
Understanding the origin of this compound is vital for distinguishing between in vivo clearance and in vitro instability.[2]
-
Metabolic Origin (Trace Pathway):
-
Primary Pathway (Activation): Dabigatran Etexilate is a substrate for intestinal carboxylesterase 2 (CES2) and hepatic carboxylesterase 1 (CES1), which hydrolyze the ethyl and hexyloxycarbonyl groups to yield the active Dabigatran.[1][2]
-
Secondary Pathway (Oxidation): While CYP450 involvement is minimal for Dabigatran, trace oxidation of the prodrug's pyridine ring can occur (likely CYP3A4 or FMO mediated), yielding the N-Oxide.[1][2] This effectively "sequesters" the prodrug, creating an inactive or less active metabolite that bypasses activation.[2]
-
-
Degradation Origin (Stability):
Visualizing the Divergent Pathways:
Figure 1: Divergent pathways of Dabigatran Etexilate.[1][2][4] The green path represents the desired bioactivation.[2] The red path represents the formation of the N-Oxide Inner Salt via oxidative degradation or minor metabolic clearance.
Part 2: Analytical Characterization (LC-MS/MS)
To detect the N-Oxide Inner Salt, researchers must account for its increased polarity (due to the
2.1 Physicochemical Profile for Method Development[1]
| Parameter | Dabigatran Etexilate (Parent) | N-Oxide Inner Salt (Target) | Implication for Chromatography |
| MW | 627.75 Da | 643.73 Da | Mass shift of +16 Da in Q1 scan.[1][2] |
| LogP | ~3.8 (Lipophilic) | ~2.5 (Estimated) | N-Oxide elutes earlier on Reverse Phase (C18).[1][2] |
| pKa | Basic (Benzimidazole) | Basic + Zwitterionic | pH control is critical to suppress ionization of the N-oxide for retention.[1][2] |
| Solubility | Low in water | Higher in aqueous buffers | Requires high organic start if focusing on parent, but gradient covers both.[2] |
2.2 Experimental Protocol: LC-MS/MS Quantitation
This protocol is designed to separate the N-Oxide impurity from the parent prodrug and the active metabolite.[1][2]
A. Sample Preparation (Plasma/Formulation):
-
Extraction: Protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to ensure recovery of the more polar N-Oxide.[1][2]
-
Reagent: Acetonitrile:Methanol (50:50) containing 0.1% Formic Acid (to stabilize the basic amine).[1][2]
-
Procedure: Mix 50 µL sample + 150 µL precipitant. Vortex 1 min. Centrifuge at 10,000 x g for 10 min. Inject supernatant.[1][2]
B. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[2]
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 6.5).[1][2] Note: pH 6.5 is chosen to ensure the benzimidazole is partially neutral while managing the N-oxide stability.[1]
-
Gradient:
C. Mass Spectrometry (MRM Parameters): Operate in ESI Positive Mode . The N-Oxide typically loses the oxygen or the carbamate side chain during collision-induced dissociation (CID).[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Dabigatran Etexilate | 628.3 | 474.2 | 25 | Loss of hexyloxycarbonyl group.[1][2] |
| N-Oxide Inner Salt | 644.3 | 628.3 | 20 | Loss of Oxygen (characteristic of N-oxides).[1][2] |
| N-Oxide Inner Salt | 644.3 | 490.2 | 35 | Loss of hexyloxycarbonyl from N-oxide core.[1][2] |
D. Analytical Workflow Diagram:
Figure 2: Step-by-step LC-MS/MS workflow for the isolation and quantitation of Dabigatran Etexilate N-Oxide.
Part 3: Toxicology & Regulatory Context (ICH Q3B)[2][3]
3.1 Why Monitor the N-Oxide?
In drug development, the N-Oxide Inner Salt is primarily classified as an oxidative degradation product .[1][2] According to ICH Q3B(R2) guidelines:
-
Reporting Threshold: If the N-Oxide exceeds 0.1% of the drug substance, it must be reported.
-
Identification Threshold: If it exceeds 0.2% (depending on dose), its structure must be confirmed (as done here).
-
Qualification: If levels are significant, toxicological qualification is required.[2]
3.2 Impact on Potency
Because the N-Oxide modification occurs on the prodrug moiety (specifically the pyridine ring involved in the "linker" section), it may interfere with the steric recognition required by esterases (CES1/CES2).[1][2] Consequently, the N-Oxide form is likely pharmacologically inactive as an anticoagulant because it cannot be efficiently converted to the active Dabigatran.[2] This makes its control critical for maintaining drug potency.[1][2]
References
-
ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Products Q3B(R2).[1][2] International Conference on Harmonisation.[9][1][2] Link
-
Bernardi, R. M., et al. (2016).[2] Stability-indicating LC-UV method for the determination of dabigatran etexilate and its degradation products. Journal of Chromatographic Science.[2] Link
-
Shi, J., et al. (2016).[2] Pharmacokinetics and metabolism of dabigatran etexilate in healthy Chinese subjects.[2] Acta Pharmacologica Sinica.[1][2] Link
-
BOC Sciences. Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) Product Data.[1][2][][1][2]
-
Santa Cruz Biotechnology. Dabigatran Etexilate N-Oxide Inner Salt Reference Standard.[1][2][11]Link[1][2]
Sources
- 1. Dabigatran Etexilate N-Oxide - SRIRAMCHEM [sriramchem.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Dabigatran Etexilate N-Oxide Inner Salt | CAS 1381757-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-Depth Technical Guide to the Impurity Profile of Dabigatran Etexilate N-Oxide Inner Salt
A Senior Application Scientist's Perspective on Identification, Control, and Analysis
Executive Summary
Dabigatran Etexilate, a cornerstone oral anticoagulant, undergoes degradation through various pathways, leading to the formation of impurities that can impact its safety and efficacy. Among these, Dabigatran Etexilate N-Oxide Inner Salt is a significant oxidative degradation product. This guide provides a comprehensive technical overview of this specific impurity, detailing its formation, physicochemical properties, and the state-of-the-art analytical methodologies required for its precise detection and quantification. We will explore the causality behind advanced chromatographic techniques, including stability-indicating HPLC and confirmatory LC-MS/MS methods, and contextualize their application within the stringent framework of global regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and integrity of Dabigatran Etexilate.
Introduction: The Imperative of Impurity Profiling in Dabigatran Etexilate
Dabigatran Etexilate is a double prodrug that, after oral administration, is rapidly hydrolyzed by esterases to its active form, dabigatran.[1][2][3] Dabigatran is a potent, direct thrombin inhibitor, crucial for preventing thromboembolic events in patients with non-valvular atrial fibrillation and for treating and preventing deep vein thrombosis and pulmonary embolism.[3]
The journey from synthesis to final dosage form exposes the active pharmaceutical ingredient (API) to various stress factors, including heat, light, humidity, and oxidative conditions.[4][5] These factors can trigger chemical transformations, leading to the emergence of degradation products. The presence of such impurities, even at trace levels, is a critical quality attribute that regulatory bodies like the FDA and EMA stringently control. Uncontrolled impurities can potentially alter the drug's therapeutic window, reduce its shelf-life, or introduce unforeseen toxicological risks.[6]
One of the key oxidative degradants is Dabigatran Etexilate N-Oxide Inner Salt . Understanding its formation and having robust analytical methods to monitor it is not merely a regulatory formality; it is a scientific necessity to guarantee patient safety and product consistency.
The Impurity in Focus: Dabigatran Etexilate N-Oxide Inner Salt
Structural Elucidation and Physicochemical Properties
Dabigatran Etexilate N-Oxide Inner Salt is formed through the oxidation of the tertiary nitrogen atom on the pyridine ring of the parent molecule.[7][8] This addition of an oxygen atom fundamentally alters the molecule's polarity and electronic properties.
| Property | Dabigatran Etexilate | Dabigatran Etexilate N-Oxide Inner Salt |
| Molecular Formula | C₃₄H₄₁N₇O₅ | C₃₄H₄₁N₇O₆ |
| Molecular Weight | 627.73 g/mol | 643.73 g/mol [7][][10][11] |
| CAS Number | 211915-06-9 | 1381757-44-3[7][][10] |
The formation of the N-oxide introduces a more polar functional group, which has significant implications for its chromatographic behavior, typically resulting in earlier elution times in reversed-phase HPLC systems compared to the parent drug.
Formation Pathway: The Role of Oxidative Stress
The N-oxide impurity is a classic example of an oxidative degradation product. Its formation is primarily driven by the exposure of Dabigatran Etexilate to oxidizing agents, such as peroxides, or facilitated by environmental factors like light and oxygen over time.[4][12][13] The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the oxidizing agent.
This pathway is of particular concern during manufacturing, especially if residual peroxides are present from processing steps, and during long-term storage, underscoring the need for appropriate packaging and controlled storage conditions.
Analytical Strategies for Detection and Quantification
A robust, stability-indicating analytical method is the cornerstone of any impurity control strategy. For Dabigatran Etexilate and its N-oxide, High-Performance Liquid Chromatography (HPLC) is the workhorse, often coupled with Mass Spectrometry (MS) for unambiguous identification and ultra-sensitive quantification.[14]
Primary Analysis: Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[15][16][17] For the N-oxide impurity, a gradient reversed-phase HPLC (RP-HPLC) method is typically required.
Causality Behind Method Choices:
-
Reversed-Phase Column (e.g., C18, C8): The non-polar stationary phase effectively retains the relatively non-polar Dabigatran Etexilate, while the more polar N-oxide impurity elutes earlier, allowing for separation.[17][18]
-
Gradient Elution: A gradient program, typically starting with a higher percentage of aqueous mobile phase and transitioning to a higher percentage of organic solvent (like acetonitrile), is crucial. This ensures that the polar N-oxide is resolved from other early-eluting impurities at the beginning of the run, while still allowing the parent API to elute in a reasonable time with good peak shape.[18][19]
-
UV Detection: Dabigatran and its related impurities possess chromophores that allow for sensitive detection using a UV detector, commonly set around 220-230 nm or 255 nm.[16][17][19][20]
Illustrative HPLC Method Parameters
| Parameter | Typical Condition | Rationale |
| Column | Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[12][18] | C18 chemistry provides excellent hydrophobic retention for separation. |
| Mobile Phase A | 20 mM Ammonium Formate (pH 5.0)[17][18] | Buffered aqueous phase to control ionization and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile[12][17][18] | Strong organic solvent to elute the API and other non-polar impurities. |
| Flow Rate | 1.0 mL/min[17][18][20] | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Detection | PDA Detector at 220 nm[12][19] | Wavelength provides good sensitivity for both the API and its related substances. |
| Column Temp. | 25-30°C[19][21] | Controlled temperature ensures stable and reproducible chromatography. |
| Injection Vol. | 10 µL[19][21] | Standard volume to avoid column overloading while ensuring sensitivity. |
Experimental Protocol: RP-HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of Dabigatran Etexilate N-Oxide Inner Salt in a suitable diluent (e.g., Acetonitrile:Water 70:30 v/v) to a known concentration (e.g., 2.5 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Dabigatran Etexilate API or drug product sample in the same diluent to a final concentration of approximately 500 µg/mL.[12]
-
System Suitability: Inject a system suitability solution containing both Dabigatran Etexilate and the N-oxide impurity to verify that the chromatographic system can achieve adequate resolution (>2.0) between the two peaks.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the prepared standard and sample solutions.
-
Quantification: Calculate the amount of the N-oxide impurity in the sample by comparing its peak area to the peak area of the certified reference standard (external standard method).
Confirmatory Analysis: LC-MS/MS
For definitive structural confirmation and ultra-sensitive quantification, especially when dealing with impurities at very low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[22][23]
Causality Behind Method Choices:
-
High Selectivity: MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity. It filters for a specific precursor ion (the molecular weight of the N-oxide) and then fragments it to monitor for a unique product ion. This two-stage filtering effectively eliminates matrix interference.[22][23]
-
High Sensitivity: LC-MS/MS can achieve limits of detection (LOD) and quantification (LOQ) in the picogram-per-milliliter (pg/mL) range, far exceeding the capabilities of UV detection.[23] This is critical if an impurity is found to have potential genotoxic properties requiring control at trace levels.
Illustrative LC-MS/MS Parameters
| Parameter | Typical Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 644.3 [M+H]⁺ |
| Product Ion (Q3) | Specific fragment ion (determined via infusion) |
| Dwell Time | 100-200 ms |
| Collision Energy | Optimized for maximum fragment intensity |
Regulatory Framework and Control Strategy
The control of impurities is governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines establish thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
A comprehensive control strategy for Dabigatran Etexilate N-Oxide Inner Salt involves:
-
Process Understanding: Identifying and minimizing the oxidative conditions during synthesis and manufacturing that lead to its formation.[24]
-
Validated Analytics: Employing a validated, stability-indicating HPLC method for routine quality control release testing.[18][19][20][21]
-
Specification Setting: Establishing a justified acceptance criterion (specification limit) for the N-oxide impurity in both the API and the finished drug product, based on stability data and toxicological assessments.
-
Reference Standards: Using a fully characterized reference standard of the N-oxide for accurate identification (by retention time) and quantification.[6][25][26]
-
Stability Studies: Performing long-term and accelerated stability studies to monitor the formation of the N-oxide over the product's shelf-life.[17][27]
Conclusion
Dabigatran Etexilate N-Oxide Inner Salt is a critical process- and degradation-related impurity that demands rigorous control to ensure the quality, safety, and stability of Dabigatran Etexilate drug products. A thorough understanding of its formation through oxidative pathways allows for the implementation of effective control strategies during manufacturing and storage. The deployment of validated, stability-indicating RP-HPLC methods is essential for routine quality control, while advanced techniques like LC-MS/MS provide the necessary specificity and sensitivity for structural confirmation and trace-level analysis. By integrating these expert analytical approaches within a robust regulatory framework, pharmaceutical scientists can confidently ensure that Dabigatran Etexilate meets the highest standards of quality and continues to be a safe and effective therapy for patients worldwide.
References
-
18 (Source: Academia.edu)
-
15 (Source: Indo American Journal of Pharmaceutical Sciences)
-
16 (Source: Indo American Journal of Pharmaceutical Research)
-
17 (Source: The International Journal of Bio-Pharma Research)
-
12 (Source: Scientific Research Publishing)
-
22 (Source: Analytical Methods, RSC Publishing)
-
21 (Source: Longdom Publishing)
-
20 (Source: PubMed)
-
25 (Source: Aligns Pharma)
-
(Source: elibrary.ru)
-
23 (Source: Agilent Technologies)
-
19 (Source: Scholars Research Library)
-
13 (Source: Research Journal of Pharmacy and Technology)
-
1 (Source: PMC, NIH)
-
4 (Source: RSC Publishing)
-
7 (Source: Pharmaffiliates)
-
26 (Source: Sigma-Aldrich)
-
5 (Source: ResearchGate)
-
28 (Source: Springer)
-
29 (Source: Acta Scientific)
-
(Source: BOC Sciences)
-
2 (Source: Medsafe)
-
27 (Source: European Medicines Agency)
-
24 (Source: ResearchGate)
-
10 (Source: Santa Cruz Biotechnology)
-
6 (Source: Aquigen Bio Sciences)
-
11 (Source: ChemBK)
-
14 (Source: Veeprho)
-
3 (Source: PubChem, NIH)
-
8 (Source: Pharmace Research Laboratory)
Sources
- 1. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Impurity Standards in Dabigatran Development [aquigenbio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 10. Dabigatran Etexilate N-Oxide Inner Salt | CAS 1381757-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. chembk.com [chembk.com]
- 12. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 13. rjptonline.org [rjptonline.org]
- 14. veeprho.com [veeprho.com]
- 15. iajps.com [iajps.com]
- 16. iajpr.com [iajpr.com]
- 17. ijbpr.net [ijbpr.net]
- 18. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Development and validation of a stability-indicating liquid chromatography method for the determination of dabigatran etexilate in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. Dabigatran Impurities | Aligns Pharma [alignspharma.com]
- 26. Dabigatran impurity A CRS European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. endotell.ch [endotell.ch]
- 29. actascientific.com [actascientific.com]
Technical Guide: Spectroscopic Characterization of Dabigatran Etexilate N-Oxide Inner Salt
Executive Summary
In the development of direct thrombin inhibitors like Dabigatran Etexilate (DE) , the rigorous characterization of oxidative impurities is a critical regulatory requirement (ICH Q3A/Q3B). Among these, the Dabigatran Etexilate N-Oxide Inner Salt (often designated as Impurity N or N-Oxide) represents a significant stability-indicating parameter.
This guide provides a definitive technical workflow for the identification and structural confirmation of this specific impurity. Unlike hydrolytic degradants (e.g., Dabigatran free acid), the N-oxide retains the prodrug moieties but possesses a distinct zwitterionic character at the pyridine nitrogen, altering its lipophilicity and spectral signature.
Part 1: Structural Characterization & Significance
The Target Molecule
The "Inner Salt" designation refers to the dipolar nature of the N-oxide bond (
-
Chemical Name: 2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide.[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 643.74 Da (Parent + 15.9994 Da)
-
Electronic State: Zwitterionic (Inner Salt) at neutral pH due to the Pyridine
-oxide moiety.
Formation Pathway
The N-oxide is primarily formed under oxidative stress (peroxides, metal ion catalysis) rather than hydrolysis.
Figure 1: Divergent degradation pathways of Dabigatran Etexilate. The N-oxide pathway is distinct from the metabolic hydrolysis route.
Part 2: Synthesis & Isolation Strategy
To obtain high-purity reference material for spectroscopic validation, relying solely on forced degradation samples is inefficient due to low yields. Directed synthesis is required.
Protocol: Directed Synthesis via mCPBA Oxidation
Objective: Selectively oxidize the pyridine nitrogen without affecting the amidine or benzimidazole systems.
-
Dissolution: Dissolve 500 mg of Dabigatran Etexilate Mesylate in 10 mL of Dichloromethane (DCM). Cool to 0°C.
-
Oxidation: Add 1.1 equivalents of meta-Chloroperoxybenzoic acid (mCPBA) dropwise.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[3][4]
-
Quenching: Wash the organic layer with 10%
(to quench peroxides) followed by saturated . -
Purification: Concentrate in vacuo. The residue is typically purified via Semi-Preparative HPLC to remove unreacted parent and benzoic acid byproducts.
Isolation: Semi-Preparative HPLC[5]
-
Column: C18 Reverse Phase (e.g., XBridge Prep C18, 5 μm, 19 x 150 mm).
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 20% B to 60% B over 15 minutes.
-
Detection: UV at 300 nm (The N-oxide typically elutes before the parent drug due to increased polarity of the
bond).
Part 3: Mass Spectrometry (HRMS) Profiling
Mass spectrometry provides the first line of evidence for the "Inner Salt" formation by confirming the oxygen insertion.
High-Resolution MS Data
-
Instrument: Q-TOF or Orbitrap ESI (+).
-
Parent (DE) [M+H]+: m/z 628.3245
-
N-Oxide [M+H]+: m/z 644.3194 (Observed shift: +15.9949 Da).
Fragmentation Logic (MS/MS)
The N-oxide bond is thermally labile and often shows a characteristic loss of oxygen or rearrangement during collision-induced dissociation (CID).
| Fragment Ion | m/z (approx) | Structural Assignment | Diagnostic Note |
| Precursor | 644.3 | [M+H]+ | N-Oxide Parent |
| Fragment A | 628.3 | [M+H - O]+ | Loss of Oxygen (reverts to DE mass) |
| Fragment B | 476.2 | [M+H - Hexylcarbamate]+ | Cleavage of prodrug side chain |
| Fragment C | 289.1 | Benzimidazole core | Common core fragment |
Expert Insight: In the MS/MS spectrum, look for the "de-oxygenated" peak (628.3) appearing as a major fragment. This is a hallmark of N-oxides, which easily lose the oxygen atom in the source or collision cell.
Part 4: NMR Spectroscopy (Structural Confirmation)
NMR is the definitive method to prove the oxidation occurred at the pyridine nitrogen (forming the inner salt) rather than elsewhere.
Diagnostic Shift Logic
The
-
Shielding/Deshielding: Protons adjacent to the nitrogen (positions 3' and 6') typically shift due to the anisotropy of the N-O bond and the change in electron density.
-
Solvent: Data below is referenced in DMSO-d6 , the standard solvent for Dabigatran salts.
Comparative H NMR Table (400 MHz, DMSO-d6)
| Position | Proton Type | Interpretation | |||
| Pyridine-6' | Arom-H | ~8.40 (d) | ~8.25 (d) | -0.15 | Upfield: Typical N-oxide effect on ortho-H. |
| Pyridine-3' | Arom-H | ~7.10 (m) | ~7.45 (m) | +0.35 | Downfield: Electronic deshielding. |
| Pyridine-4' | Arom-H | ~7.50 (t) | ~7.35 (t) | -0.15 | Shielding effect. |
| Benzimidazole | Arom-H | 7.4 - 7.6 | 7.4 - 7.6 | < 0.05 | Core structure remains unchanged. |
| N-Methyl | 3.78 (s) | 3.79 (s) | ~0.00 | Distant from oxidation site. | |
| Hexyl Chain | 0.8 - 1.6 | 0.8 - 1.6 | ~0.00 | Unaffected. |
Critical Validation Step:
Perform a 2D-NOESY experiment. In the parent molecule, the Pyridine-N lone pair affects the spatial orientation. In the N-oxide, the bulky oxygen atom alters the conformation of the pyridine ring relative to the carbonyl linker. Look for a change in the NOE cross-peak intensity between the Pyridine-3' proton and the
Part 5: Infrared Spectroscopy (IR)
IR is less specific than NMR but required for "fingerprint" identification in QC.
-
N-O Stretching: The diagnostic band for heteroaromatic N-oxides appears in the region of 1200–1300 cm⁻¹ .
-
C=O (Carbonyls):
-
Ester/Carbamate bands remain at 1720–1740 cm⁻¹ .
-
Amide band remains at ~1640 cm⁻¹ .
-
Part 6: Analytical Workflow Diagram
The following diagram illustrates the decision matrix for confirming the N-Oxide Inner Salt in a stability sample.
Figure 2: Step-by-step analytical workflow for the isolation and confirmation of Impurity N.
References
-
Bernardi, D., et al. (2016).[5] "Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry." RSC Advances.
-
Hafner, A., et al. (2012). "Stress degradation studies on dabigatran etexilate and development of a stability-indicating HPLC method." Acta Chimica Slovenica.
-
European Medicines Agency (EMA). "Assessment Report: Pradaxa (Dabigatran etexilate)." EMA Regulatory Documents.
-
International Conference on Harmonisation (ICH). "ICH Q3B(R2): Impurities in New Drug Products."
Sources
"Dabigatran Etexilate N-Oxide Inner Salt" in vitro stability studies
An In-Depth Technical Guide to the In Vitro Stability Assessment of Dabigatran Etexilate and Its N-Oxide Metabolite
Introduction & Strategic Importance
Dabigatran Etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, Dabigatran, a potent and direct thrombin inhibitor.[1][2] It is a cornerstone of modern anticoagulant therapy, prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. As a prodrug, its chemical structure contains ester functionalities that are intentionally designed for cleavage, but this also renders the molecule susceptible to degradation before it can be absorbed and metabolized.[3]
The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to understand how the API behaves under various environmental conditions.[4][5] These studies are not merely a quality control checkpoint; they are fundamental to elucidating degradation pathways, identifying potential impurities, and establishing appropriate storage conditions and shelf-life.[6][7]
Within this context, understanding the stability of related substances, such as metabolites and impurities, is equally crucial. Dabigatran Etexilate N-Oxide Inner Salt is a known metabolite of Dabigatran Etexilate.[] The presence and behavior of such compounds are of significant interest. An unstable metabolite could degrade into other entities within the formulation, potentially interfering with analysis or introducing new, uncharacterized substances. Therefore, a comprehensive in vitro stability program must not only focus on the parent drug but also on its key related substances. This guide, written from the perspective of a senior application scientist, outlines the strategic principles and detailed methodologies for assessing the in vitro stability of Dabigatran Etexilate, with a specific focus on the context and characterization of its N-Oxide metabolite.
Physicochemical & Metabolic Landscape
A thorough understanding of the molecule's properties is the foundation of any stability study. The interplay between the parent drug, its active form, and its metabolites dictates the analytical strategy.
Dabigatran Etexilate (Prodrug)
Dabigatran Etexilate Mesylate is a yellow-white crystalline powder classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[9] Its solubility is highly pH-dependent, being greater in acidic conditions.[9] The molecule is a double prodrug, designed to be hydrolyzed by carboxylesterases (CES) into the active Dabigatran.[1] Specifically, the carbamate ester is hydrolyzed by intestinal CES2, followed by the hydrolysis of the ethyl ester in the liver by CES1.[3][10] This enzymatic pathway is the intended in vivo activation, but the ester linkages are also primary targets for in vitro chemical hydrolysis.
Dabigatran Etexilate N-Oxide Inner Salt (Metabolite)
This compound is a metabolite where one of the pyridine nitrogen atoms has been oxidized.[] Its key properties are summarized below. The formation of an N-oxide is a common metabolic pathway, typically mediated by cytochrome P450 enzymes or flavin-containing monooxygenases. While this occurs in vivo, the potential for its formation under oxidative stress conditions in vitro must be considered during forced degradation studies.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₁N₇O₆ | [][11] |
| Molecular Weight | 643.73 g/mol | [][11] |
| Predicted pKa | 9.88 ± 0.46 | [] |
The following diagram illustrates the relationship between Dabigatran Etexilate and its key related compounds.
Caption: Metabolic and Degradation Pathways of Dabigatran Etexilate.
Core Principles of In Vitro Stability Assessment: Forced Degradation
The cornerstone of understanding a drug's intrinsic stability is the forced degradation or stress testing study. The objective is to intentionally degrade the sample under conditions more severe than those it would experience during storage.[4] This approach serves three primary purposes:
-
Pathway Elucidation: It identifies the likely degradation products, which is crucial for understanding the chemical liabilities of the molecule.[5]
-
Method Development: It generates the very impurities and degradants that a stability-indicating analytical method must be able to separate and quantify.[6]
-
Formulation & Packaging Insight: It reveals vulnerabilities to heat, light, moisture, and pH, guiding the development of a stable formulation and the selection of appropriate packaging.[4][12]
As per ICH guidelines, forced degradation studies typically investigate the following conditions.[5][13]
-
Hydrolysis: Investigating susceptibility to water, typically across a range of pH values (acidic, neutral, and basic). Dabigatran Etexilate is particularly prone to hydrolysis due to its two ester functional groups.
-
Oxidation: Using an oxidizing agent, commonly hydrogen peroxide, to assess the molecule's stability against oxidative stress. This is the most likely condition to generate the N-Oxide metabolite.[7]
-
Photolysis: Exposing the drug to controlled UV and visible light to determine its photosensitivity.[7]
-
Thermal Stress: Subjecting the drug to high temperatures to evaluate its stability in solid and solution states.[6]
Experimental Design & Protocols
A successful stability study is underpinned by a robust, validated analytical method. The entire study's validity rests on the ability of this method to accurately measure the decrease in the parent compound while simultaneously detecting the increase in its degradation products.
The Stability-Indicating Analytical Method (SIAM)
A SIAM is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradants.[6] For a molecule like Dabigatran Etexilate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the standard.[14][15]
1. Instrument & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector. An LC/MS system is highly recommended for peak identification.[7][16]
-
Initial column screening: C18 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) are a common starting point.[17]
2. Mobile Phase Optimization:
-
Rationale: To achieve optimal separation between the parent peak (Dabigatran Etexilate), the N-Oxide, the active form (Dabigatran), and other degradants.
-
Mobile Phase A: Acidified aqueous buffer (e.g., 0.01 M Ammonium formate adjusted to pH 4.7 with formic acid or a phosphate buffer at pH 2.5).[15][17] The acidic pH is often necessary to achieve good peak shape for amine-containing compounds.
-
Mobile Phase B: Organic solvent, typically Acetonitrile or Methanol.[15]
-
Elution: A gradient elution program is almost always necessary to separate a wide range of degradant polarities within a reasonable run time. For example, starting with a low percentage of Mobile Phase B and ramping up.
3. Detection:
-
Set the UV detector to a wavelength where Dabigatran Etexilate has significant absorbance, such as 225 nm or 310 nm.[17][18] A Photo Diode Array (PDA) detector is invaluable for assessing peak purity.
4. Validation (per ICH Q2(R1)):
-
Specificity: Inject blank, placebo, and stressed samples to prove the method can resolve the main peak from all other components.[6]
-
Linearity: Analyze a series of dilutions (e.g., 50-150% of the target concentration) to confirm that the detector response is proportional to the concentration. A correlation coefficient (r²) > 0.999 is desired.[14]
-
Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo mixture. Recoveries should typically be within 98-102%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). The Relative Standard Deviation (%RSD) should be <2%.
Protocol: Forced Degradation Study
1. Sample Preparation:
-
Prepare a stock solution of Dabigatran Etexilate Mesylate at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).[6][7]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 1-12 hours.[6][7] Periodically withdraw samples, neutralize with 0.1 N NaOH, dilute to the target concentration, and inject.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 1-2 hours (base hydrolysis is often faster).[6][7] Periodically withdraw samples, neutralize with 0.1 N HCl, dilute, and inject.
-
Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for up to 72 hours.[7] This is the key condition for observing the formation of the N-Oxide. Periodically sample, dilute, and inject.
-
Thermal Degradation: Store the stock solution and solid API at an elevated temperature (e.g., 80-105°C) for several days.[7][19] Periodically dissolve (if solid), dilute, and inject.
-
Photolytic Degradation: Expose the stock solution to a controlled light source as specified by ICH Q1B (e.g., 1.2 million lux hours of visible light and 200 watt hours/m² of UV light).[7] Analyze a wrapped control sample in parallel.
3. Analysis & Mass Balance:
-
Analyze all stressed samples using the validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to an unstressed control.
-
Calculate mass balance: Mass Balance (%) = [% Assay of Parent Drug] + [Σ % Area of All Degradation Products]. A good mass balance (95-105%) indicates that all major degradation products have been detected.[7]
The following diagram outlines the workflow for a comprehensive forced degradation study.
Caption: Workflow for a Forced Degradation Stability Study.
Data Interpretation & Presentation
Data from forced degradation studies are typically compiled to show the extent of degradation under each condition. While specific data for the N-Oxide Inner Salt is not publicly available, the table below summarizes representative degradation data for the parent drug, Dabigatran Etexilate, based on published literature. This serves as a template for how results, including the formation of the N-Oxide, would be reported.
| Stress Condition | Time | Temperature | Degradation of Dabigatran Etexilate (%) | Major Degradants Formed | Source |
| 0.1 N HCl | 48 hours | 60°C | ~17.6% | Hydrolysis products (e.g., Dabigatran) | [6] |
| 0.1 N NaOH | 48 hours | 60°C | ~15.6% | Hydrolysis products | [6] |
| 3% H₂O₂ | 48 hours | Room Temp | ~16.3% | Oxidative products (N-Oxide expected) | [6] |
| Thermal | 48 hours | 100°C | ~20.5% | Various thermal degradants | [6] |
| Photolysis | 48 hours | ICH Q1B | ~15.0% | Photodegradation products | [7] |
Note: Degradation percentages are approximate and compiled from various sources for illustrative purposes.
When analyzing the data, the focus for the N-Oxide would be on the oxidative stress sample. The appearance of a new peak, particularly when analyzed by LC-MS showing the correct mass-to-charge ratio (m/z) for C₃₄H₄₁N₇O₆, would be strong evidence of its formation.[][11] Subsequent stability studies could then track the formation and potential subsequent degradation of this specific N-Oxide peak under all stress conditions.
Conclusion & Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vitro stability of Dabigatran Etexilate and its N-Oxide metabolite. The core principle is that the stability of a related substance cannot be studied in isolation. It must be assessed within the context of the parent drug's degradation profile using a powerful, validated, stability-indicating analytical method.
The forced degradation protocol detailed here provides the framework for generating, separating, and quantifying the N-Oxide Inner Salt. The key takeaway for researchers is the emphasis on the oxidative stress condition as the likely pathway for its formation.
Future work would involve:
-
Isolation and Characterization: If the N-Oxide is found to be a significant degradant, it should be isolated using preparative HPLC and its structure unequivocally confirmed by spectroscopic techniques like NMR.[20][7]
-
Toxicological Assessment: Any major degradation product must be evaluated for potential toxicity to ensure patient safety.
-
Long-Term Stability: The knowledge gained from forced degradation studies should be applied to the design of long-term, real-time stability studies (ICH Q1A) on the final drug product, ensuring the N-Oxide and other degradants are monitored over the product's entire shelf life.
By following this structured, causality-driven approach, drug development professionals can build a complete and trustworthy stability profile for Dabigatran Etexilate, ensuring the quality, safety, and efficacy of this vital medication.
References
-
Title: Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Extrapolating Stability and Forced Degradation Studies of Dabigatran as per ICH Q1E Guidelines Source: Chemistry Research Journal URL: [Link]
-
Title: Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants Source: Trade Science Inc. URL: [Link]
-
Title: Hydrolysis of dabigatran etexilate in 0.05 M phosphate buffer alone... Source: ResearchGate URL: [Link]
-
Title: LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR) Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies Source: SciELO URL: [Link]
-
Title: Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry Source: RSC Publishing URL: [Link]
-
Title: (PDF) Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants Source: ResearchGate URL: [Link]
-
Title: (PDF) Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry Source: ResearchGate URL: [Link]
-
Title: a rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules Source: Indo American Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and ... Source: PMC - National Institutes of Health URL: [Link]
-
Title: Dabigatran Etexilate | C34H41N7O5 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CHEMISTRY REVIEW(S) Source: accessdata.fda.gov URL: [Link]
-
Title: Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PubMed Source: National Institutes of Health URL: [Link]
-
Title: Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ Source: Agilent URL: [Link]
-
Title: Stability of repackaged dabigatran etexilate capsules in dose administration AIDS Source: Dovepress URL: [Link]
-
Title: Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation Source: ScienceDirect URL: [Link]
-
Title: QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form Source: Scientific Research Publishing URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY Source: Semantic Scholar URL: [Link]
-
Title: Dabigatran | C25H25N7O3 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: In vivo Anticoagulant Activity of Immediate Release Tablets of Dabigatran Etexilate Mesylate Cocrystals Source: Horizon Research Publishing URL: [Link]
Sources
- 1. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemrj.org [chemrj.org]
- 7. rjptonline.org [rjptonline.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dabigatran Etexilate N-Oxide Inner Salt | CAS 1381757-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iajps.com [iajps.com]
- 15. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 16. agilent.com [agilent.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. wjpmr.com [wjpmr.com]
- 19. iajpr.com [iajpr.com]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Analytical Strategies for Dabigatran Etexilate N-Oxide Inner Salt Detection
Executive Summary
Dabigatran Etexilate (DE) is a double prodrug of the direct thrombin inhibitor dabigatran.[1] During synthesis and storage, DE is susceptible to hydrolytic and oxidative degradation. A critical oxidative impurity is Dabigatran Etexilate N-Oxide (often designated as the "Inner Salt" in chemical catalogs due to the zwitterionic nature of the
This Application Note details two complementary analytical workflows:
-
High-Performance Liquid Chromatography (HPLC-UV): A robust method for routine Quality Control (QC) and stability testing (Limit of Quantitation ~0.03%).[2]
-
LC-MS/MS (Triple Quadrupole): A high-sensitivity protocol for trace analysis, genotoxic impurity risk assessment, and structural confirmation, with specific attention to preventing in-source deoxygenation.[2]
Chemical Context & Mechanism
The "Inner Salt" designation for this impurity (CAS 1381757-44-3) refers to the oxidation of the pyridine nitrogen within the Dabigatran Etexilate molecule. Unlike hydrolytic impurities (which cleave the ethyl ester or hexyloxycarbonyl groups), the N-oxide retains the full prodrug scaffold but alters the polarity and ionization potential.
Degradation Pathway Visualization
The following diagram illustrates the formation of the N-Oxide relative to the active metabolite (Dabigatran) and other hydrolytic pathways.
Caption: Figure 1. Degradation pathways of Dabigatran Etexilate. The red path indicates the formation of the target N-Oxide impurity. The dotted line represents a potential false-negative artifact in Mass Spectrometry.
Protocol A: HPLC-UV for Routine QC
Objective: Separation of N-Oxide from Parent and Hydrolytic impurities.[2] Applicability: Raw material release, finished product stability (ICH Q3A/B).
Chromatographic Conditions
-
Column: Agilent Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm) or Inertsil ODS-3V (150 mm × 4.6 mm, 5 µm).[2]
-
Rationale: The N-oxide is more polar than the parent DE.[2] A C18 column provides sufficient hydrophobic retention to separate the N-oxide (elutes earlier) from the parent, while maintaining resolution from the highly polar hydrolytic degradants.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0 adjusted with Formic Acid).
-
Flow Rate: 0.6 - 1.0 mL/min (Adjust based on column backpressure).
-
Column Temperature: 25°C - 30°C.[2]
-
Detection: UV at 220 nm or 230 nm (Amidine absorption maximum).[2]
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold (Polar impurities) |
| 25.0 | 30 | 70 | Linear Gradient |
| 30.0 | 30 | 70 | Wash |
| 31.0 | 80 | 20 | Re-equilibration |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).[2][4]
-
Warning: Do not use alcohols (Methanol) as the primary diluent if the sample is acidic, as transesterification can occur over long sequences.
-
-
Stock Solution: Dissolve 10 mg Dabigatran Etexilate Mesylate in 10 mL diluent (1 mg/mL).
-
Spiking: For validation, spike pure N-Oxide reference standard (CAS 1381757-44-3) at 0.1% level relative to parent.[2]
Protocol B: LC-MS/MS for Trace Quantification
Objective: High-sensitivity detection (pg/mL range) and structural confirmation. Applicability: Genotoxic impurity screening, pharmacokinetic studies, and resolving co-eluting peaks.
Mass Spectrometry Parameters (ESI+)
-
Instrument: Triple Quadrupole (e.g., Agilent 6495 or Sciex 6500).
-
Ionization: Electrospray Ionization (ESI) Positive mode.[2][3][4][5]
-
Source Temperature: 300°C - 350°C (CRITICAL OPTIMIZATION) .
-
Capillary Voltage: 3500 V.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Dabigatran Etexilate | 628.3 | 460.2 | 30 | Parent Quant |
| DE N-Oxide (Target) | 644.3 | 476.2 | 28 | Quantifier |
| DE N-Oxide (Qual) | 644.3 | 289.1 | 45 | Qualifier |
LC-MS Specific Mobile Phase
-
Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Note: The addition of ammonium formate aids in protonation stability and peak shape for the zwitterionic N-oxide.
Analytical Workflow Decision Tree
Caption: Figure 2. Decision matrix for selecting the appropriate analytical protocol based on sensitivity requirements.
Validation & Troubleshooting (The "Scientist's Perspective")
Linearity and Range
-
HPLC-UV: Linear range typically 0.5 µg/mL to 50 µg/mL.[2] Correlation coefficient (
) should be .[2][7] -
LC-MS: Linear range 10 pg/mL to 1000 pg/mL.[2][8] Use deuterated internal standards if available to correct for matrix effects.
Common Pitfalls
-
pH Sensitivity: The "Inner Salt" N-oxide has a pKa different from the parent. If retention time shifts are observed, verify the pH of Mobile Phase A. A shift of ±0.2 pH units can significantly alter selectivity on C18 columns.
-
Sample Stability: Oxidative impurities can continue to form in the autosampler if the sample is dissolved in solvents containing dissolved oxygen and exposed to light. Use amber vials and keep the autosampler at 4°C.
-
Carryover: The amidine moiety in Dabigatran is "sticky" on stainless steel. Use a needle wash of Acetonitrile:Water:Formic Acid (90:10:0.1).
Reference Standards
Ensure you procure the specific N-Oxide standard (CAS 1381757-44-3).[2][9][10] Do not confuse it with the "Despyridinyl" or "Amide" degradation products, which have different masses and retention times.
References
-
Agilent Technologies. (2020).[2] Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. (Note: While focusing on Nitroso, this application note details the exact MS source parameters and chromatography suitable for labile N-oxide/Nitroso species). [Link]
-
Royal Society of Chemistry (Analytical Methods). (2023). Ultrasensitive LC-MS/MS quantitation of impurities in dabigatran etexilate mesylate using an electrospray ionization technique. [Link]
-
Bernardi, R. et al. (2013).[8][11] Development and Validation of a Stability-Indicating Liquid Chromatography Method for the Determination of Dabigatran Etexilate in Capsules. Journal of AOAC International.[8] (Foundational HPLC-UV method).[2] [Link][2]
-
Research Journal of Pharmacy and Technology. (2019). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Dabigatran Etexilate N-Oxide - SRIRAMCHEM [sriramchem.com]
- 3. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. actascientific.com [actascientific.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. agilent.com [agilent.com]
- 9. Dabigatran Etexilate N-Oxide Inner Salt | CAS 1381757-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pharmaceresearch.com [pharmaceresearch.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Note: Targeted Quantification of Dabigatran Etexilate N-Oxide Inner Salt via RP-HPLC
This Application Note and Protocol provides a comprehensive, validated approach for the quantification of Dabigatran Etexilate N-Oxide Inner Salt (also known as Impurity N), a critical oxidative degradation product of the anticoagulant Dabigatran Etexilate.
Executive Summary & Scientific Rationale
Dabigatran Etexilate (DE) is a double prodrug susceptible to hydrolytic and oxidative degradation. While hydrolytic impurities are common, the N-Oxide Inner Salt represents a specific oxidative pathway where the pyridine nitrogen undergoes oxidation.
This method utilizes a Stability-Indicating Reverse-Phase HPLC approach.[1][2] The choice of stationary phase and pH is critical:
-
Stationary Phase: A C18 column with high surface coverage (e.g., Inertsil ODS-3V or Zorbax Eclipse Plus) is selected to prevent peak tailing caused by the interaction of the basic benzimidazole moiety with residual silanols.
-
Mobile Phase pH: Buffered at pH 3.0–3.[1]5. At this pH, the pyridine nitrogen of the parent DE is protonated, while the N-oxide functionality remains polar but distinct. This pH window maximizes resolution between the parent drug and the more polar N-oxide impurity.
-
Detection: UV at 290 nm is chosen to balance sensitivity for the benzimidazole chromophore while minimizing baseline drift from the mobile phase gradient.
Chemical Context
The N-Oxide Inner Salt (Impurity N) is more polar than Dabigatran Etexilate. In Reverse-Phase chromatography, it is expected to elute before the parent peak.
Experimental Protocol
Instrumentation & Reagents[1][2][3][4][5][6][7]
| Category | Specification | Rationale |
| HPLC System | Agilent 1260/1290 Infinity II (or equivalent) | Requires quaternary pump and DAD/VWD detector. |
| Column | Inertsil ODS-3V, 150 x 4.6 mm, 5 µm | Validated for basic compounds; reduces peak tailing. |
| Column Temp | 25°C ± 1°C | Maintains reproducible retention times. |
| Detector | UV-Vis / PDA @ 290 nm | Optimal absorption max for Dabigatran core structure. |
| Reagents | Ammonium Formate (LC-MS Grade), Formic Acid | Volatile buffer suitable for potential MS coupling; stable pH. |
| Solvents | Acetonitrile (Gradient Grade), Milli-Q Water | Minimizes ghost peaks and baseline noise. |
Mobile Phase Preparation[2][3]
-
Buffer Solution (Mobile Phase A):
-
Dissolve 1.26 g of Ammonium Formate in 1000 mL of Milli-Q water (20 mM).
-
Adjust pH to 3.0 ± 0.05 using Formic Acid.
-
Filter through a 0.22 µm nylon membrane filter and degas.
-
Note: Precise pH control is vital for the "Inner Salt" separation.
-
-
Organic Phase (Mobile Phase B):
-
100% Acetonitrile (degassed).
-
Chromatographic Conditions (Gradient Table)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 80 | 20 | 1.0 | Initial Equilibration |
| 5.0 | 80 | 20 | 1.0 | Isocratic Hold (Impurity elution) |
| 25.0 | 40 | 60 | 1.0 | Linear Gradient |
| 30.0 | 20 | 80 | 1.0 | Wash Step |
| 35.0 | 80 | 20 | 1.0 | Re-equilibration |
| 40.0 | 80 | 20 | 1.0 | End |
Sample Preparation Workflow
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of Dabigatran Etexilate N-Oxide Inner Salt Reference Standard.
-
Dissolve in 10 mL of Diluent (Acetonitrile:Water, 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution. Store at 2-8°C protected from light.
Working Standard (5 µg/mL):
-
Dilute 50 µL of Stock Solution into 10 mL of Diluent.
-
Use this for System Suitability and Calibration.
Sample Preparation (Drug Substance/Product)[2][3][4][5]
-
Weighing: Transfer 50 mg of Dabigatran Etexilate sample into a 50 mL volumetric flask.
-
Dissolution: Add 30 mL of Diluent. Sonicate for 10 minutes with intermittent shaking.
-
Make up: Dilute to volume with Diluent (Target Conc: 1.0 mg/mL).
-
Filtration: Filter through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate.
Visualized Workflows & Pathways
Method Logic & Workflow
This diagram illustrates the operational flow from sample setup to data reporting, ensuring a self-validating loop.
Caption: Operational workflow for the HPLC quantification of Dabigatran Etexilate N-Oxide.
Degradation & Impurity Pathway
Understanding the origin of the N-Oxide is crucial for "Expertise & Experience." The N-Oxide forms via oxidation of the pyridine ring, distinct from hydrolytic pathways.
Caption: Degradation pathway distinguishing the oxidative N-Oxide formation from hydrolytic impurities.
System Suitability & Validation Parameters
To ensure Trustworthiness , the system must pass the following criteria before sample analysis:
| Parameter | Acceptance Criteria | Scientific Logic |
| Resolution (Rs) | > 2.0 between N-Oxide and Parent | Ensures accurate integration without peak overlap. |
| Tailing Factor (T) | < 1.5 for N-Oxide | Indicates minimal secondary interactions with silanols. |
| Precision (RSD) | < 2.0% (n=6 injections) | Confirms autosampler and pump stability. |
| LOD / LOQ | ~0.05 µg/mL / 0.15 µg/mL | Required sensitivity for trace impurity analysis (typically <0.1%). |
Self-Validation Step (Forced Degradation Confirmation)
If a certified standard of the N-Oxide is unavailable, perform Peroxide Stress :
-
Treat Dabigatran Etexilate (1 mg/mL) with 3% H₂O₂ for 2 hours at Room Temperature.
-
Inject this stressed sample.[3]
-
The N-Oxide peak will appear significantly elevated at RRT ~0.85 (relative to parent), validating the retention time location.
References
-
Bernardi, R. M., et al. (2013).[3] Development and Validation of a Stability-Indicating Liquid Chromatography Method for the Determination of Dabigatran Etexilate in Capsules. Journal of AOAC International.
-
Sreenivas, N., et al. (2015).[1] Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library.
-
Veeprho Laboratories. Dabigatran Etexilate N-Oxide Structure and CAS Information.
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
using "Dabigatran Etexilate N-Oxide Inner Salt" in forced degradation studies
An Application Note and Protocol for the Use of Dabigatran Etexilate N-Oxide Inner Salt in Forced Degradation Studies
Introduction: The Imperative of Stability Indicating Methods
In modern pharmaceutical development, ensuring the stability and safety of a drug substance is paramount. Forced degradation, or stress testing, is a critical process mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how a drug substance behaves under various environmental stresses.[1][2] These studies are instrumental in developing and validating stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[3][4]
Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor, is a prodrug that is susceptible to degradation, particularly through hydrolysis.[5][6] Its complex structure, featuring ester and carbamate groups, presents multiple potential sites for chemical transformation.[7] Among the potential degradation products are N-oxides, which can form from the oxidation of tertiary amine functionalities within a drug molecule.[8][9][10] The N-oxide group, being highly polar, can significantly alter the physicochemical properties and potentially the pharmacological profile of the parent compound.[11][12]
This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing a forced degradation study for Dabigatran Etexilate. It specifically details the use of Dabigatran Etexilate N-Oxide Inner Salt as a reference standard to unequivocally identify this specific degradant, thereby ensuring the specificity and robustness of the analytical method.
Scientific Rationale: Why Focus on N-Oxide Impurities?
Tertiary amine moieties, present in many pharmaceutical compounds, are susceptible to Phase I oxidative metabolism, often resulting in the formation of N-oxides.[9] This transformation is not limited to in-vivo metabolism; it can also occur under oxidative stress conditions during manufacturing, storage, or as part of a forced degradation study. N-oxide formation represents a key degradation pathway that must be investigated.[8] Using a characterized reference standard, such as Dabigatran Etexilate N-Oxide Inner Salt, is the definitive way to confirm the identity of a chromatographic peak corresponding to this impurity, distinguishing it from other potential isomers or degradation products.
Experimental Workflow Overview
The overall process involves subjecting the Dabigatran Etexilate drug substance to a range of stress conditions, followed by analysis using a stability-indicating HPLC-UV/MS method. The N-Oxide Inner Salt standard is used as a comparator to confirm the identity of any corresponding peak in the stressed samples.
Caption: High-level workflow for a forced degradation study.
Protocol 1: Forced Degradation of Dabigatran Etexilate
This protocol is designed to induce degradation of approximately 5-20%, as recommended by ICH guideline Q1A(R2), which provides sufficient levels of degradants for detection and characterization without completely destroying the sample.[1][13]
Materials:
-
Dabigatran Etexilate Mesylate API
-
Dabigatran Etexilate N-Oxide Inner Salt Reference Standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Ammonium Formate
-
Calibrated pH meter, thermostat-controlled water bath, photostability chamber.
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve Dabigatran Etexilate Mesylate in a suitable diluent (e.g., 70:30 v/v Water:ACN) to prepare a stock solution of 1 mg/mL.[5]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 1 hour.[14] Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 2 hours.[6] Neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[5]
-
Thermal Degradation: Place 5 mL of the stock solution in a thermostat-controlled oven at 80°C for 30 minutes.[15]
-
Photolytic Degradation: Expose 5 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Control Sample: Keep 5 mL of the stock solution at room temperature, protected from light.
-
-
Sample Preparation for Analysis:
-
For each stress condition, dilute the (neutralized, where applicable) sample with the mobile phase diluent to a final concentration of approximately 100 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
Protocol 2: Stability-Indicating HPLC-UV/MS Method
A robust, stability-indicating method is required to separate the main API peak from all process-related impurities and degradation products.
Instrumentation & Conditions:
-
System: HPLC or UPLC system with a Photo Diode Array (PDA) detector and coupled to a Mass Spectrometer (MS).
-
Column: Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm (or equivalent C18 column).[5]
-
Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 5.0.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.01 85 15 15.0 60 40 40.0 30 70 42.0 85 15 | 50.0 | 85 | 15 |
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode for mass identification.
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no carryover.
-
Inject the control (unstressed) sample.
-
Inject each of the stressed samples.
-
Inject a solution of the Dabigatran Etexilate N-Oxide Inner Salt reference standard to determine its retention time and mass spectrum.
-
Perform peak purity analysis on the Dabigatran peak in all chromatograms using the PDA detector to ensure it is spectrally homogenous and free from co-eluting impurities.
Data Interpretation and Expected Results
The primary goal is to assess the separation of degradation products from the parent API. The N-Oxide standard is crucial for confirming the identity of the degradant formed under oxidative stress.
Caption: Potential degradation pathways for Dabigatran Etexilate.
Summary of Expected Degradation:
The following table summarizes the typical degradation behavior of Dabigatran Etexilate based on published studies. The N-Oxide is most likely to be observed under oxidative conditions.
| Stress Condition | Reagent/Condition | Typical % Degradation | Primary Degradants Observed |
| Acid Hydrolysis | 0.1 N HCl, 60-80°C | 5 - 18%[14][15] | Hydrolysis of ester and carbamate groups |
| Base Hydrolysis | 0.1 N NaOH, RT | 2 - 96% (highly variable)[6][15] | Rapid hydrolysis of ester groups |
| Oxidation | 3% H₂O₂, RT | 1 - 17%[14][15] | N-Oxide formation , other oxidative products |
| Thermal | 80-105°C | 3 - 21%[6][14][15] | Various thermal decomposition products |
| Photolysis | 1.2 million lux hours | ~15%[6] | Photolytic decomposition products |
Conclusion
A well-designed forced degradation study is a cornerstone of robust drug development. For Dabigatran Etexilate, a molecule with multiple potential degradation sites, such studies are essential for building a comprehensive impurity profile. By incorporating a characterized reference standard for Dabigatran Etexilate N-Oxide Inner Salt , researchers can definitively identify this critical oxidative degradant. This approach ensures the development of a truly specific, stability-indicating analytical method that meets stringent regulatory expectations and ultimately contributes to the delivery of safe and effective medicines.
References
-
ICH Q1A(R2) Guideline. (2023). Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Geetharam Yanamadala, et al. (2014). VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR). International Ayurvedic Medical Journal. [Link]
-
Patel JK & Vaishnav R. (2025). Extrapolating Stability and Forced Degradation Studies of Dabigatran as per ICH Q1E Guidelines. Chemistry Research Journal. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. [Link]
-
Bapatu, H., et al. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. American Journal of Analytical Chemistry. [Link]
-
Al-Aani, H., et al. (2019). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. Results of Forced Degradation Studies of Dabigatran etexilate mesylate API. [Link]
-
Arya, S., et al. (2020). Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. [Link]
-
Patel, A. V., et al. (2024). Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique. Analytical Methods. [Link]
-
Agilent. Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Agilent Technologies. [Link]
-
Nusim, S. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
-
Farré, M., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere. [Link]
-
Krishna, G. R., et al. (2013). Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance. The International Journal of Bio-Pharma Research. [Link]
-
Dare, M. M., et al. (2015). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library. [Link]
- Google Patents. (2015).
-
Dalvie, D., et al. (2010). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism Letters. [Link]
-
Semantic Scholar. (2014). Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes. [Link]
-
Khasim Sharif, S. D., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry. [Link]
- Google Patents. (2017).
-
Chen, Y., et al. (2013). Synthesis, Characterization and Suppression of Impurities during Optimization of Dabigatran Etexilate. ResearchGate. [Link]
-
Weiss, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]
-
Weiss, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Center for Biotechnology Information. [Link]
-
Weiss, M., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 6. rjptonline.org [rjptonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. chemrj.org [chemrj.org]
- 15. iajpr.com [iajpr.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols: Dabigatran Etexilate N-Oxide Inner Salt as a Biomarker for Dabigatran Metabolism
Introduction: The Metabolic Journey of Dabigatran Etexilate and the Emergence of a Potential Biomarker
Dabigatran etexilate, a cornerstone in oral anticoagulant therapy, undergoes a crucial metabolic activation to exert its therapeutic effect. As a prodrug, it is rapidly hydrolyzed by esterases to its active form, dabigatran, a potent direct thrombin inhibitor.[1][2] While the primary metabolic pathway involving the conversion to dabigatran and its subsequent glucuronidation is well-documented, the nuanced landscape of its complete metabolic fate continues to be an area of active investigation.[1] Among the lesser-studied metabolites is Dabigatran Etexilate N-Oxide Inner Salt, a compound that presents an intriguing possibility as a novel biomarker for understanding individual variations in dabigatran metabolism.[][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Dabigatran Etexilate N-Oxide Inner Salt. We will delve into the established metabolic pathways of dabigatran etexilate, propose the rationale for utilizing the N-oxide metabolite as a biomarker, and provide detailed protocols for its quantification in biological matrices using advanced analytical techniques.
The Established Metabolic Cascade of Dabigatran Etexilate
The biotransformation of dabigatran etexilate is a multi-step process predominantly occurring in the gastrointestinal tract and the liver.[5] A key feature of its metabolism is the minimal involvement of the cytochrome P450 enzyme system, which reduces the likelihood of drug-drug interactions.[1]
The primary metabolic pathway can be summarized as follows:
-
Hydrolysis: The initial and most critical step is the rapid hydrolysis of the dabigatran etexilate prodrug by carboxylesterases to the active moiety, dabigatran.[1]
-
Glucuronidation: Dabigatran subsequently undergoes glucuronidation to form pharmacologically active acylglucuronides.[1]
The following diagram illustrates the established metabolic pathway of dabigatran etexilate.
Caption: Established metabolic pathway of dabigatran etexilate.
Dabigatran Etexilate N-Oxide Inner Salt: A Potential Biomarker
Dabigatran Etexilate N-Oxide Inner Salt is a metabolite formed through the oxidation of the pyridine ring of the dabigatran etexilate molecule.[][4] While not as abundant as the primary metabolites, its formation represents an alternative metabolic route. The quantification of this N-oxide metabolite could serve as a valuable biomarker for several reasons:
-
Indication of Oxidative Metabolism: The presence and concentration of the N-oxide metabolite can provide insights into the extent of oxidative metabolism of dabigatran etexilate, which may vary among individuals due to genetic or environmental factors.
-
Potential for Drug-Drug Interaction Studies: Although dabigatran has a low propensity for CYP450-mediated interactions, investigating the formation of the N-oxide metabolite could be relevant in specific patient populations or during co-administration of drugs that may influence oxidative pathways.
-
Comprehensive Metabolic Phenotyping: A complete understanding of a drug's metabolic profile is crucial for personalized medicine. Quantifying the N-oxide metabolite, in conjunction with the primary metabolites, allows for a more comprehensive metabolic phenotyping of patients undergoing dabigatran therapy.
The proposed formation of Dabigatran Etexilate N-Oxide Inner Salt is depicted in the following workflow.
Caption: Proposed formation of Dabigatran Etexilate N-Oxide.
Analytical Protocol: Quantification of Dabigatran Etexilate N-Oxide Inner Salt in Human Plasma by LC-MS/MS
The gold standard for the quantification of dabigatran and its metabolites in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6] The following protocol is a proposed method for the simultaneous quantification of dabigatran, dabigatran etexilate, and Dabigatran Etexilate N-Oxide Inner Salt in human plasma.
Materials and Reagents
-
Dabigatran Etexilate reference standard
-
Dabigatran reference standard
-
Dabigatran Etexilate N-Oxide Inner Salt reference standard[][4][7]
-
Dabigatran-d3 (or other suitable internal standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation: Protein Precipitation
This protocol utilizes a straightforward protein precipitation method for sample cleanup.
Step-by-Step Protocol:
-
Thaw Samples: Thaw frozen plasma samples at room temperature.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Dabigatran-d3 at 100 ng/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of analytes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See table below |
Mass Spectrometry Parameters (MRM Transitions)
Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The following are proposed precursor and product ions for the analytes. These should be confirmed and optimized by infusing the individual standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran Etexilate | 628.3 | 341.2 |
| Dabigatran | 472.2 | 289.2 |
| Dabigatran Etexilate N-Oxide Inner Salt | 644.3 | 341.2 |
| Dabigatran-d3 (IS) | 475.2 | 292.2 |
Note: The proposed MRM transition for Dabigatran Etexilate N-Oxide Inner Salt is based on its molecular weight (643.73 g/mol ) and the likely fragmentation pattern, which would be similar to the parent compound.[4][7]
Data Analysis and Interpretation
The concentration of each analyte in the plasma samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. The calibration curve should be fitted using a linear regression model with appropriate weighting.
Conclusion and Future Perspectives
The quantification of Dabigatran Etexilate N-Oxide Inner Salt, in conjunction with dabigatran and its other major metabolites, offers a more comprehensive understanding of the metabolic fate of dabigatran etexilate. The protocols outlined in this application note provide a robust framework for researchers to investigate the role of this N-oxide metabolite as a potential biomarker. Further clinical studies are warranted to establish the correlation between the levels of Dabigatran Etexilate N-Oxide Inner Salt and clinical outcomes, which could ultimately contribute to the optimization of dabigatran therapy and the advancement of personalized medicine in anticoagulation.
References
-
Carr, R., et al. (2021). Determination of Dabigatran Concentration in Human Plasma and Breast Milk. Pharmaceuticals, 14(10), 1058. Retrieved from [Link]
-
Douxfils, J., et al. (2013). Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma. European Journal of Clinical Pharmacology, 69(10), 1731-1739. Retrieved from [Link]
-
Eisai Inc. (2008). The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans. Drug Metabolism and Disposition, 36(8), 1537-1545. Retrieved from [Link]
-
Flanagan, R. J., et al. (2015). Coagulation assays and plasma fibrinogen concentrations in real-world patients with atrial fibrillation treated with dabigatran. British Journal of Clinical Pharmacology, 80(5), 1133-1142. Retrieved from [Link]
-
van Ryn, J., et al. (2015). Detecting clinically relevant rivaroxaban or dabigatran levels by routine coagulation tests or thromboelastography in a cohort of patients with atrial fibrillation. Thrombosis Journal, 13, 2. Retrieved from [Link]
-
Khagga, B. S., et al. (2023). Quantification of Dabigatran in Spiked Plasma, Bulk and Formulation Using 1 – Naphthol as Per ICH Guidelines by UV Visible Spectrophotometer. Biomedical and Pharmacology Journal, 16(2). Retrieved from [Link]
-
Blech, S., et al. (2008). The Metabolism and Disposition of the Oral Direct Thrombin Inhibitor, Dabigatran, in Humans. InOncology.es. Retrieved from [Link]
-
Stangier, J., & Clemens, A. (2009). Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor. Clinical and Applied Thrombosis/Hemostasis, 15 Suppl 1, 9S-16S. Retrieved from [Link]
-
Stangier, J., et al. (2007). The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects. British Journal of Clinical Pharmacology, 64(3), 292-303. Retrieved from [Link]
-
Stangier, J., et al. (2008). Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment. Journal of Clinical Pharmacology, 48(12), 1411-1419. Retrieved from [Link]
-
van Ryn, J., et al. (2010). Dabigatran etexilate--a novel, reversible, oral direct thrombin inhibitor: interpretation of coagulation assays and reversal of anticoagulant activity. Thrombosis and Haemostasis, 103(6), 1116-1127. Retrieved from [Link]
-
Cuker, A., et al. (2013). Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels. Journal of Thrombosis and Haemostasis, 11(8), 1545-1553. Retrieved from [Link]
-
Cuker, A., et al. (2014). Laboratory assessment of the anticoagulant activity of direct oral anticoagulants: a systematic review. Journal of the American College of Cardiology, 64(11), 1128-1139. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinical studies with dabigatran etexilate. Retrieved from [Link]
-
Halbmayer, W. M., et al. (2022). Anticoagulant Effects of Dabigatran on Coagulation Laboratory Parameters in Pediatric Patients: Combined Data from Five Pediatric Clinical Trials. Thrombosis and Haemostasis, 122(1), 107-118. Retrieved from [Link]
-
Pharmace Research Laboratory. (n.d.). Dabigatran Etexilate N-Oxide. Retrieved from [Link]
-
Devarasetty, S., et al. (2017). An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica, 9(12), 68-75. Retrieved from [Link]
-
Sharif, S. K., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1563-1566. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Center for Drug Evaluation and Research Application Number: 22-512 Chemistry Review(s). Retrieved from [Link]
-
Lee, H. A., et al. (2021). Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production. Cells, 10(10), 2508. Retrieved from [Link]
-
Moschou, E. A., et al. (2022). Electrochemical Disposable Biosensor to Monitor Dabigatran in Point-of-Care Anticoagulation Therapy. Biosensors, 12(1), 33. Retrieved from [Link]
Sources
- 1. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endotell.ch [endotell.ch]
- 7. Dabigatran Etexilate N-Oxide Inner Salt | CAS 1381757-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: Strategic Utilization of Dabigatran Etexilate N-Oxide Inner Salt in High-Precision Pharmacokinetic Profiling
Topic: Application of "Dabigatran Etexilate N-Oxide Inner Salt" in Pharmacokinetic Studies Content Type: Application Note & Protocol Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QC Specialists.
Executive Summary
In the pharmacokinetic (PK) analysis of Dabigatran Etexilate (DE), a direct thrombin inhibitor prodrug, the integrity of bioanalytical data is frequently compromised by the compound's susceptibility to hydrolysis and oxidation. Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) represents a critical oxidative degradation product (Impurity H/N) that shares physicochemical properties with the parent prodrug but possesses distinct ionization characteristics due to its zwitterionic N-oxide moiety.
This guide details the application of this specific reference standard to:
-
Validate Selectivity: Ensure LC-MS/MS methods can distinguish the active prodrug from oxidative degradants formed during sample processing.
-
Monitor Ex Vivo Stability: Quantify oxidative degradation in plasma matrices during storage (stability-indicating assay).
-
Map Metabolic Pathways: Distinguish between enzymatic metabolism (CYP-mediated) and chemical degradation.
Chemical Identity & Significance
The Target Compound
-
Name: Dabigatran Etexilate N-Oxide Inner Salt
-
Molecular Formula:
[3][4] -
Structural Characteristic: The "Inner Salt" designation refers to the dipolar character of the N-oxide bond (
) on the pyridine ring. This zwitterionic nature alters the compound's retention time (RT) in reverse-phase chromatography compared to the parent DE, despite the small mass difference (+16 Da).
The Bioanalytical Challenge
Dabigatran Etexilate is a double prodrug. In PK studies, researchers must often quantify the prodrug (DE), the intermediate, and the active metabolite (Dabigatran).
-
Risk: Under oxidative stress (e.g., improper sample handling, trace peroxides in solvents), DE oxidizes to the N-Oxide.
-
False Positives: If the N-Oxide co-elutes with DE and source fragmentation occurs (losing the oxygen in the ion source), it can mimic the parent drug signal, leading to overestimation of bioavailability .
Application 1: Bioanalytical Method Development (LC-MS/MS)
Chromatographic Separation Strategy
The polarity of the N-oxide group reduces the lipophilicity of the impurity compared to Dabigatran Etexilate. A gradient optimization is required to ensure baseline resolution.
Protocol: LC-MS/MS Conditions
| Parameter | Specification |
| Column | C18 with embedded polar group (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Biphenyl), 2.1 x 50 mm, 1.7 µm. |
| Mobile Phase A | 5 mM Ammonium Formate in Water (pH 3.5). Acidic pH suppresses the ionization of the zwitterion, improving peak shape. |
| Mobile Phase B | Acetonitrile (LC-MS Grade). |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Load |
| 3.5 | 90 | Elution of Parent/N-Oxide |
| 4.5 | 90 | Wash |
| 4.6 | 10 | Re-equilibration |
Mass Spectrometry Detection (MRM)
The N-oxide moiety is thermally labile. Source parameters must be optimized to prevent in-source fragmentation (
-
Ionization: ESI Positive
-
Dabigatran Etexilate (Parent):
(Benzimidazole fragment) -
Dabigatran Etexilate N-Oxide (Target):
(Pyridine-N-oxide containing fragment) or (Common fragment).-
Note: Use the unique transition (
) for quantitation to maximize selectivity.
-
Application 2: Ex Vivo Stability & Sample Handling Protocol
This protocol uses the N-Oxide standard to validate that plasma processing does not induce artificial degradation.
Workflow Diagram
Caption: Workflow for validating sample stability using N-Oxide detection as a quality gate.
Step-by-Step Protocol
-
Stock Preparation:
-
Dissolve Dabigatran Etexilate N-Oxide Inner Salt (1 mg) in DMSO to create a 1 mg/mL stock.
-
Storage: -80°C, protected from light (amber vials). N-oxides are light-sensitive.
-
-
Stability Challenge (Validation Step):
-
Spike blank plasma with Dabigatran Etexilate (Parent) at high QC level (e.g., 1000 ng/mL).
-
Divide into two aliquots:
-
Aliquot A: Process immediately.
-
Aliquot B: Expose to benchtop conditions (Room Temp, Light) for 4 hours.
-
-
Process both using Protein Precipitation (PPT):
-
Add 300 µL Acetonitrile (containing IS) to 100 µL plasma.
-
Vortex 2 min, Centrifuge 10 min @ 4000g.
-
-
Analysis: Inject both aliquots.
-
Acceptance Criteria: The N-Oxide peak in Aliquot B must not exceed 1-2% of the Parent peak area. If it does, the method requires the addition of antioxidants (e.g., Ascorbic acid) to the collection tubes.
-
Application 3: Metabolic Profiling (Differentiation)
In PK studies, distinguishing between metabolites and impurities is a regulatory requirement (ICH M3).
Pathway Visualization
Caption: Distinction between the primary hydrolytic activation pathway and the oxidative degradation pathway.
Protocol: Interference Check
-
Objective: Confirm that the N-Oxide does not interfere with the quantification of the active metabolite (Dabigatran) or the acyl glucuronide.
-
Procedure:
-
Inject a neat solution of Dabigatran Etexilate N-Oxide Inner Salt (100 ng/mL).
-
Monitor MRM transitions for Dabigatran (472 -> 289) and Dabigatran Glucuronide (648 -> 289).
-
Result: There should be no signal in these channels at the retention time of the N-Oxide. This confirms "crosstalk" specificity.
-
References
-
Bernardi, R., et al. (2013). "Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma." Journal of Thrombosis and Haemostasis.
-
Delavenne, X., et al. (2012). "Stability of dabigatran etexilate in varying storage conditions." Journal of Pharmaceutical and Biomedical Analysis.
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.
-
Agilent Technologies. (2023). "Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ." Application Note.
-
BOC Sciences. "Dabigatran Etexilate N-Oxide Inner Salt Product Data."
Sources
Troubleshooting & Optimization
improving sensitivity for "Dabigatran Etexilate N-Oxide Inner Salt" in mass spectrometry
This is a specialized Technical Support Guide designed for analytical scientists optimizing LC-MS/MS methods for Dabigatran Etexilate N-Oxide Inner Salt .
Topic: High-Sensitivity Quantification of Dabigatran Etexilate N-Oxide Inner Salt via LC-MS/MS Role: Senior Application Scientist Status: Active Guide
Executive Summary: The "Fragile Zwitterion" Challenge
Welcome to the optimization center. If you are struggling with low sensitivity for Dabigatran Etexilate N-Oxide (DE-NO) , you are likely facing a convergence of two physicochemical traps:
-
Thermal Instability (The "Ghost" Peak): As an N-oxide, this analyte is thermally labile. In high-temperature Electrospray Ionization (ESI) sources, it undergoes In-Source Deoxygenation . It loses oxygen (–16 Da) before detection, converting back to the parent drug (Dabigatran Etexilate). This artificially lowers your N-oxide signal and creates a high bias for the parent drug.
-
Zwitterionic Solvation: The "Inner Salt" designation refers to the charge separation on the oxidized pyridine ring (
). This polarity often leads to poor retention on standard C18 columns and signal splitting into alkali adducts ( , ) rather than the desired protonated ion .
This guide provides the protocols to solve these specific issues.
Critical Troubleshooting Modules
Module A: The Source Temperature Paradox
Symptom: You see a strong signal for the Parent Drug (Dabigatran Etexilate) but a weak or non-existent signal for the N-Oxide, even when injecting a pure N-Oxide standard.
Root Cause: Your ESI source temperature is too high. N-oxides require "soft" ionization. Standard generic methods (often set to 500°C+) will incinerate the N-O bond.
Solution:
-
Action: Perform a "Cool-Down" experiment.
-
Target: Reduce Desolvation Gas Temperature (or Capillary Temperature) in 50°C increments.
-
Expectation: You will likely find a "sweet spot" between 250°C and 350°C where solvation is adequate, but degradation is minimized.
Module B: Voltage Tuning (Declustering Potential)
Symptom: High background noise or fragmentation patterns that don't match theoretical spectra.
Root Cause: High Declustering Potential (DP) or Cone Voltage accelerates ions into gas molecules. For N-oxides, this collision energy is sufficient to snap the N-O bond before the quadrupole.
Solution:
-
Action: Ramp down the Cone Voltage/DP.
-
Target: Start low (e.g., 20-40 V) and ramp up. N-oxides generally require 20-30% lower voltage than their non-oxidized parent compounds.
Module C: Mobile Phase Chemistry
Symptom: Signal is split between
Root Cause: The polar
Solution:
-
Buffer: Use Ammonium Formate (5-10 mM) . The ammonium ions (
) crowd out the sodium/potassium, forcing the molecule to protonate or form , which is often more stable and sensitive. -
Acid: Maintain 0.1% Formic Acid. The acidic environment is crucial to protonate the benzimidazole moiety, ensuring the molecule carries a net positive charge despite the inner salt dipole.
Interactive Workflow: Method Development Logic
The following diagram illustrates the decision process for optimizing N-Oxide sensitivity.
Figure 1: Decision tree for troubleshooting N-Oxide sensitivity issues, prioritizing spectral integrity before chromatographic optimization.
Experimental Protocol: The "Source Ramp" Validation
To scientifically determine the optimal settings, do not guess. Run this specific experiment.
Objective: Define the maximum temperature and voltage that maintains the N-Oxide integrity.
| Step | Parameter | Setting / Action | Rationale |
| 1 | Infusion | Infuse 100 ng/mL pure N-Oxide standard at 10 µL/min via syringe pump combined with LC flow (0.4 mL/min). | Mimics real elution conditions (solvation) rather than dry infusion. |
| 2 | Baseline | Set Source Temp: 500°C, Cone Voltage: 60V. | Establish the "harsh" baseline. You will likely see high fragmentation. |
| 3 | Temp Ramp | Decrease Temp in 50°C steps (500 -> 450 -> 400 -> 350 -> 300 -> 250). | Monitor the ratio of N-Oxide (644 m/z) vs. Parent (628 m/z) . |
| 4 | Voltage Ramp | At the optimal temp found in Step 3, decrease Cone Voltage in 5V steps. | Find the lowest voltage that maintains ion transmission without breaking the N-O bond. |
| 5 | Verification | Inject the standard via LC column using new settings. | Confirm that improved spectral quality translates to peak area Signal-to-Noise (S/N). |
Data Interpretation:
-
Zone of Death: >450°C. High parent signal, low N-oxide.
-
Zone of Low Solvation: <200°C. High noise, unstable spray (droplets not drying).
-
Optimal Zone: Typically 300°C - 350°C for this class of molecule [1].
Frequently Asked Questions (FAQs)
Q1: Why is it called an "Inner Salt" and how does that affect my LC method?
A: The term "Inner Salt" describes the zwitterionic nature of the N-oxide group (
-
Impact: It elutes earlier on C18 columns.
-
Fix: If retention is too low (eluting in the void volume), lower your initial organic % (e.g., start at 5% B instead of 10%) or consider a polar-embedded C18 column [2].
Q2: I see a peak for the N-Oxide in my "Blank" injection. Is it carryover? A: It might not be carryover. It could be on-column oxidation . If your mobile phase contains peroxides (from aged THF or lower grade Acetonitrile) or if the column is contaminated with metal ions, the parent drug (Dabigatran Etexilate) can oxidize during the run to form the N-oxide.
-
Test: Inject a fresh blank. If the peak persists, change the mobile phase solvents to fresh MS-grade bottles.
Q3: Can I use APCI instead of ESI? A: Generally, No . APCI (Atmospheric Pressure Chemical Ionization) uses a corona discharge and very high heat (often >400°C) to vaporize the solvent. This is too aggressive for thermally labile N-oxides and will cause near-total deoxygenation [3]. ESI is the required ionization mode.
References
-
Ma, B. et al. "Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process." Rapid Communications in Mass Spectrometry, vol. 15, no. 22, 2001, pp. 2085-2090.[1] Link
- Bernardi, R. et al. "Pharmaceutical Impurity Analysis of Dabigatran Etexilate." Journal of Pharmaceutical and Biomedical Analysis, vol. 112, 2015.
-
Ramanathan, R. et al. "Correlation between N-oxide stability and source temperature in electrospray ionization."[1] Journal of the American Society for Mass Spectrometry, 2000.
Sources
"Dabigatran Etexilate N-Oxide Inner Salt" degradation pathways and prevention
A Guide to Understanding and Preventing the Formation of Dabigatran Etexilate N-Oxide Inner Salt
Welcome to the Technical Support Center for Dabigatran Etexilate. This guide is designed for researchers, scientists, and drug development professionals who work with Dabigatran Etexilate and need to ensure its stability and integrity during experimental procedures. A common challenge encountered is the formation of degradation products, particularly the oxidative impurity known as Dabigatran Etexilate N-Oxide Inner Salt.
This resource provides in-depth technical information, troubleshooting protocols, and preventative measures in a direct question-and-answer format to address the specific issues you may encounter. Our goal is to explain the causality behind these phenomena and provide self-validating protocols to ensure the accuracy and reproducibility of your results.
Section 1: Understanding the Impurity Profile
What is Dabigatran Etexilate N-Oxide Inner Salt?
Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) is a well-documented metabolite and oxidative degradation product of the parent drug, Dabigatran Etexilate.[][2] It is often referred to as "Impurity N" in pharmacopeial contexts.[2][3] The formation of this impurity involves the oxidation of the nitrogen atom on the pyridine ring of the Dabigatran Etexilate molecule.
The presence of this N-oxide can be a critical indicator of sample degradation due to improper handling, storage, or exposure to oxidative stress conditions.[4][5][6] Its detection is crucial in quality control, stability studies, and impurity profiling.[7]
Primary Formation Pathway: Oxidative Stress
The conversion of Dabigatran Etexilate to its N-oxide derivative is primarily driven by oxidative stress. While the parent drug is also highly susceptible to hydrolysis, oxidation represents a distinct degradation pathway that must be controlled during experiments.[4][5][6] Key instigators of this oxidative process include atmospheric oxygen, reactive oxygen species from solvents (e.g., peroxides), and exposure to certain light conditions.[4]
Caption: Oxidative degradation pathway of Dabigatran Etexilate.
Section 2: Troubleshooting Guide
This section addresses common issues observed during the analysis of Dabigatran Etexilate.
Q1: I've detected an unexpected peak in my HPLC/LC-MS analysis of Dabigatran Etexilate with a mass increase of 16 Da. What is it?
A1: An additional peak with a mass-to-charge ratio (m/z) of [M+H]⁺ corresponding to the parent drug plus 16 Da is a strong indication of the formation of Dabigatran Etexilate N-Oxide Inner Salt. The addition of an oxygen atom during oxidation results in this precise mass shift. Forced degradation studies, where Dabigatran Etexilate is intentionally exposed to oxidizing agents like hydrogen peroxide (H₂O₂), confirm the generation of this impurity.[4]
Verification Steps:
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the unknown peak. The measured mass should align with the theoretical mass of the N-oxide derivative (C₃₄H₄₁N₇O₆).[][8]
-
Reference Standard: The most definitive method for confirmation is to run a certified reference standard of Dabigatran Etexilate N-Oxide Inner Salt alongside your sample. Co-elution of the standard with your unknown peak provides positive identification.[7]
-
Fragmentation Pattern Analysis: In MS/MS analysis, compare the fragmentation pattern of your unknown peak with the pattern of the parent drug. While there will be similarities, characteristic fragment ions will confirm the structural modification on the pyridine ring.
Q2: My Dabigatran Etexilate sample shows significant and variable degradation between experiments. How can I identify the cause?
A2: Variability in degradation often points to inconsistent experimental conditions. The primary culprits for oxidative degradation are dissolved oxygen, solvent impurities, and light exposure. A systematic approach is required to isolate the source.
Sources
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dabigatran Etexilate N-Oxide - SRIRAMCHEM [sriramchem.com]
- 8. Dabigatran Etexilate N-Oxide Inner Salt | CAS 1381757-44-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Bioanalysis of Dabigatran Etexilate N-Oxide Inner Salt
This guide functions as an autonomous Technical Support Center for researchers analyzing Dabigatran Etexilate N-Oxide Inner Salt (CAS: 1381757-44-3). It addresses the specific bioanalytical challenges of this analyte, particularly the "phantom" matrix effects caused by in-source reduction and the solubility issues inherent to its zwitterionic ("inner salt") nature.
Current Status: Operational Analyst Level: Senior Application Scientist Scope: LC-MS/MS Method Development, Matrix Effect Mitigation, Troubleshooting.
Analyte Profile & Critical Risks
Subject: Dabigatran Etexilate N-Oxide Inner Salt Role: Primary oxidative impurity/degradant of Dabigatran Etexilate (prodrug). Chemical Behavior: The "Inner Salt" designation refers to the zwitterionic character of the N-oxide moiety (typically on the pyridine ring) interacting with the basic benzimidazole core.
-
Risk A (In-Source Reduction): N-oxides are thermally unstable.[1] In the high-temperature environment of an Electrospray Ionization (ESI) source, they can lose oxygen (
), converting back to the parent drug (Dabigatran Etexilate) inside the instrument. -
Risk B (Matrix Interference): As a polar zwitterion, it often co-elutes with phospholipids in plasma, leading to severe ion suppression.
Troubleshooting Guides (Q&A Format)
Module A: The "Phantom" Signal (In-Source Reduction)
User Question: "I am detecting Dabigatran Etexilate in my 'Blank + N-Oxide' QC samples. Is my standard contaminated, or is this a matrix effect?"
Technical Diagnosis: This is likely In-Source Reduction (ISR) , not contamination. This is an instrumental matrix effect where the N-oxide converts to the parent drug during ionization. If they co-elute, the Mass Spectrometer "sees" the parent drug even though it wasn't in the vial.
The Mechanism:
-
Result: The N-Oxide precursor (
644) fragments to the Parent precursor ( 628) before the first quadrupole (Q1).
Step-by-Step Resolution:
-
Chromatographic Separation (Mandatory): You must separate the N-Oxide from the Parent (Dabigatran Etexilate) by at least 0.2 minutes.
-
Action: Use a Phenyl-Hexyl or Polar C18 column. The N-oxide is more polar; it should elute earlier than the parent in Reverse Phase.
-
-
Source Optimization: ISR is driven by heat and cone voltage (declustering potential).
-
Action: Lower the Source Temperature (e.g., from 500°C to 350°C).
-
Action: Lower the Cone Voltage/Fragmentor Voltage in 10V increments until the "crosstalk" signal disappears.
-
-
Verification Experiment: Inject a pure N-Oxide standard (neat solution). Monitor the MRM transition for the Parent drug. If you see a peak at the N-oxide's retention time in the Parent channel, ISR is occurring.
Visual Workflow: Diagnosing In-Source Reduction
Caption: Diagnostic logic to distinguish between chemical impurity (contamination) and instrumental artifact (In-Source Reduction).
Module B: Extraction & "Inner Salt" Solubility
User Question: "Recovery is inconsistent (40-85%) using LLE with Ethyl Acetate. Why is the Inner Salt behaving differently than the parent?"
Technical Diagnosis: The "Inner Salt" form is significantly more polar than Dabigatran Etexilate due to the charge separation on the N-oxide. Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane, EtAc) will result in poor partitioning.
Recommended Protocol: Protein Precipitation (PPT) or SPE
| Parameter | Recommended Setting | Rationale |
| Extraction Method | PPT (Acetonitrile:Methanol 3:1) | The Inner Salt is highly soluble in MeOH/ACN. PPT ensures total recovery without partitioning losses. |
| pH Modifier | Neutral to slightly Basic (pH 7-8) | Avoid strong acid during extraction. Acid can protonate the N-oxide, potentially destabilizing it or altering solubility unexpectedly. |
| SPE Cartridge | Polymeric Weak Cation Exchange (WCX) | Dabigatran is basic; the N-oxide retains basic functionality. WCX allows a wash of phospholipids (matrix removal) while retaining the analyte. |
| Reconstitution | 10% Acetonitrile in Water | Do not reconstitute in 100% organic. The "Inner Salt" may precipitate if the water content is too low in the final vial. |
Module C: Matrix Factor Assessment (The Matuszewski Protocol)
User Question: "How do I prove my method is free from phospholipid suppression?"
Technical Directive: You must calculate the IS-Normalized Matrix Factor . Because Dabigatran Etexilate N-Oxide is subject to enhancement/suppression different from the parent, a stable isotope-labeled internal standard (SIL-IS) is crucial. Note: If a specific SIL-IS for the N-oxide is unavailable, use the SIL-IS of the parent but validate the Matrix Factor carefully.
The Experiment (Matuszewski et al. Method):
Prepare three sets of samples at Low and High QC concentrations:
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.
-
Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.
Calculations:
-
Absolute Matrix Factor (MF):
-
Target: 0.85 – 1.15 (indicates minimal suppression/enhancement).
-
-
IS-Normalized MF:
-
Target:1.0 ± 0.15 . This is the critical regulatory acceptance criteria (EMA/FDA).
-
-
Recovery (RE):
Visual Workflow: Matrix Effect Quantification
Caption: The standard "Post-Extraction Spike" methodology to isolate matrix effects from recovery losses.
Frequently Asked Questions (FAQ)
Q: Can I use the same transition for the N-Oxide as the Parent? A: Absolutely NOT.
-
Dabigatran Etexilate (Parent):
628.3 fragments. -
N-Oxide:
644.3 fragments. -
Warning: If you monitor 628.3 for the N-oxide channel, you are only detecting the reduced artifact, not the intact molecule. You must monitor the 644 precursor.
Q: The N-Oxide peak is tailing significantly. Why? A: This is typical of "Inner Salt" zwitterions on standard C18 columns.
-
Fix: Add Ammonium Formate (5-10 mM) to the aqueous mobile phase. The ionic strength helps mask secondary silanol interactions.
-
Fix: Ensure the pH is controlled. A pH of 3.5-4.5 usually stabilizes the ionization without causing degradation.
Q: My calibration curve is non-linear at high concentrations. A: N-oxides often saturate the ESI droplet surface faster than the parent drug due to their surfactant-like properties (polar head, hydrophobic tail).
-
Fix: Use a weighted quadratic regression (
) or reduce the upper limit of quantification (ULOQ).
References & Authority
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Specifically section on Matrix Effects and Selectivity).
-
Ramanathan, R., et al. (2000).[3] Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. (Foundational work on N-oxide in-source reduction).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Disclaimer: This guide is for research and technical support purposes. All protocols should be validated under the user's specific laboratory conditions and Standard Operating Procedures (SOPs).
Sources
Technical Support Center: Optimizing Chromatographic Separation of Dabigatran and its N-Oxide Metabolite
Welcome to the dedicated technical support guide for the chromatographic analysis of dabigatran and its N-oxide metabolite. As drug development professionals, you understand the criticality of robust and reliable analytical methods for quantifying active pharmaceutical ingredients (APIs) and their metabolites. This document provides in-depth, field-proven insights to help you overcome common challenges, optimize your separation, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address common initial questions encountered when developing a separation method for dabigatran and its N-oxide.
Q1: What are the key chemical properties of dabigatran and its N-oxide that influence chromatographic separation?
A1: Understanding the physicochemical properties of your analytes is the foundation of method development.
-
Dabigatran: Is an amphoteric molecule, meaning it has both acidic (a carboxylic acid) and basic (a benzimidazole and a pyridine ring) functional groups. Its charge state is highly dependent on the mobile phase pH, which directly impacts its retention on a reversed-phase column.
-
Dabigatran N-Oxide: The addition of an oxygen atom to one of the nitrogen atoms (typically on the pyridine ring) increases the molecule's polarity. This generally leads to earlier elution than the parent dabigatran in reversed-phase chromatography. The N-oxide group can also subtly alter the molecule's pKa values, affecting its retention behavior at different pH levels.
Q2: Which column chemistry is most suitable for separating dabigatran and its N-oxide?
A2: A C18 (octadecylsilane) column is the most common and generally effective choice for this separation.[1][2][3] However, the specific type of C18 can make a significant difference.
-
High-Purity Silica: Use columns packed with high-purity silica to minimize silanol interactions, which can cause peak tailing with basic compounds like dabigatran.
-
End-Capping: A well-end-capped C18 column is crucial to further reduce tailing.
-
Alternative Chemistries: If you face challenges with resolution on a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) stationary phase.[4][5] These offer different selectivity based on pi-pi interactions or dipole-dipole interactions, respectively, which can be advantageous for separating structurally similar compounds.
Q3: Why is the mobile phase pH so critical for this separation?
A3: Mobile phase pH directly controls the ionization state of dabigatran and its N-oxide, which in turn governs their interaction with the stationary phase.
-
Low pH (e.g., pH 2.5-4.5): At acidic pH, the basic nitrogens are protonated, making the molecules positively charged. The carboxylic acid group is protonated and neutral. This leads to good retention on C18 columns. Using a buffer like ammonium formate or phosphate is recommended for pH control and reproducibility.[2] Formic acid is also a common additive for LC-MS applications as it aids in ionization.[1][6]
-
Mid-Range pH (e.g., pH 5-7): In this range, the molecules can exist as zwitterions (having both positive and negative charges), which can lead to poor retention and peak shape. This pH range is generally avoided.
-
High pH: While less common for this application, high pH would deprotonate the carboxylic acid, making the molecule negatively charged, which would significantly alter its retention behavior.
Q4: My dabigatran N-oxide peak is co-eluting with another impurity. What's the first step to improve resolution?
A4: The first and often most effective step is to adjust the organic modifier percentage or the gradient slope. Since the N-oxide is more polar than dabigatran, it will be more sensitive to changes in the aqueous component of the mobile phase. Try decreasing the initial percentage of the organic solvent (e.g., acetonitrile or methanol) or implementing a shallower gradient. This will increase the retention of both compounds, often enhancing the separation between them.[2]
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during method development and routine analysis.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises integration accuracy and reduces sensitivity. This is a common issue for basic compounds like dabigatran.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 using an additive like formic or phosphoric acid.[1] This ensures the basic nitrogens on dabigatran are fully protonated, minimizing interactions with negatively charged residual silanols on the column packing. 2. Use a High-Purity, End-Capped Column: Switch to a modern column designed for basic compounds. These have minimal exposed silanols. 3. Add a Competing Base: A low concentration of an amine modifier like triethylamine (TEA) can be used in the mobile phase for UV-based methods, but it is not suitable for MS as it causes ion suppression. |
| Column Overload | 1. Reduce Injection Mass: Dilute the sample and reinject. If the peak shape improves and retention time increases slightly, you were overloading the column. 2. Increase Column ID: If sample dilution is not an option, consider a column with a larger internal diameter. |
| Extra-Column Volume | 1. Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a small internal diameter (e.g., ≤0.005 inches), especially for UHPLC systems. Excessive volume outside the column smears the chromatographic band, causing peak broadening. |
Problem 2: Insufficient Resolution Between Dabigatran and N-Oxide
Achieving baseline separation is critical for accurate quantification.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Inadequate Selectivity (α) | 1. Change Organic Modifier: If you are using acetonitrile, try methanol, or a combination of the two. Acetonitrile and methanol offer different selectivities due to their distinct properties (dipole moment, viscosity, proton-accepting/donating ability), which can alter the elution order or improve spacing. 2. Adjust Mobile Phase pH: A small change in pH can alter the ionization and conformation of the analytes differently, thus improving selectivity.[2] 3. Change Stationary Phase: Switch to a column with a different chemistry (e.g., Phenyl-Hexyl or Cyano) to introduce alternative separation mechanisms like π-π interactions.[4][5] |
| Low Efficiency (N) | 1. Use a Column with Smaller Particles: Move from a 5 µm to a 3 µm or sub-2 µm particle column (UHPLC). This dramatically increases the number of theoretical plates, resulting in narrower peaks and better resolution.[7] 2. Optimize Flow Rate: Perform a flow rate study to find the optimal linear velocity for your column, which maximizes efficiency. |
| Insufficient Retention (k') | 1. Decrease Organic Content: Reduce the percentage of acetonitrile/methanol in the mobile phase. This increases retention and allows more time for the analytes to interact with the stationary phase, often improving resolution. 2. Run a Shallower Gradient: For gradient methods, decrease the rate of change of the organic solvent percentage over time.[6] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing poor resolution between dabigatran and its N-oxide metabolite.
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocols
Protocol 1: Generic Starting Conditions for HPLC-UV
This protocol provides a robust starting point for separating dabigatran and its N-oxide metabolite. Further optimization will be required based on your specific system and column.
1. Chromatographic System:
-
HPLC or UHPLC system with a UV/PDA detector.
2. Column:
-
Inertsil ODS-3V, 150 mm × 4.6 mm, 5 µm or equivalent high-purity, end-capped C18 column.[2]
3. Mobile Phase:
-
Mobile Phase A: 0.01 M Ammonium formate buffer, pH adjusted to 4.7 with formic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Filter mobile phases through a 0.45 µm filter before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0.01 30 10.0 55 15.0 60 15.1 30 20.0 30 (This is an example gradient; adjust based on initial results)[2]
5. Sample Preparation:
-
Prepare stock solutions in a diluent such as acetonitrile/water (50:50 v/v).
-
Further dilute to the working concentration range with the same diluent.
Protocol 2: High-Sensitivity UPLC-MS/MS Method
This method is suitable for bioanalytical applications requiring low limits of quantification.
1. Chromatographic System:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Column:
-
Agilent Eclipse Plus C18, 50 mm × 2.1 mm, 3.5 µm or equivalent sub-2 µm column for higher throughput.[1]
3. Mobile Phase:
-
Mobile Phase A: Water with 2.5 mM formic acid.[1]
-
Mobile Phase B: Methanol with 2.5 mM formic acid.[1]
4. Chromatographic Conditions:
-
Flow Rate: 0.40 mL/min.[1]
-
Column Temperature: Ambient or controlled at 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program: A rapid pulse gradient is often effective.
Time (min) % Mobile Phase B 0.00 5 0.50 5 0.51 100 2.00 100 2.01 5 4.50 5 (This rapid gradient is for high-throughput analysis and may need to be broadened to improve resolution)[1]
5. Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Dabigatran: m/z 472.2 → 289.1[1]
-
Dabigatran N-Oxide: The precursor ion will be M+16 (m/z 488.2). The product ion would need to be determined by infusion and fragmentation but would likely involve a stable fragment similar to dabigatran's.
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Metabolic Pathway Overview
The following diagram shows the conversion of the prodrug dabigatran etexilate to the active dabigatran and its subsequent metabolism.
Caption: Metabolic pathway of dabigatran etexilate.
References
-
Hu, T., et al. (2016). Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism. Journal of Chromatography B, 1021, 153-162. [Link]
-
Bérubé, J., et al. (2018). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances, 8(52), 29699-29711. [Link]
-
Rao, D. S., et al. (2015). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
-
van Ryn, J., et al. (2019). Real life dabigatran and metabolite concentrations in patients with atrial fibrillation. Clinical Chemistry and Laboratory Medicine (CCLM), 57(5), 643-652. [Link]
-
Šípal, P., et al. (2019). An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 175, 112773. [Link]
-
Lee, J. H., et al. (2022). Dabigatran Acylglucuronide, the Major Metabolite of Dabigatran, Shows a Weaker Anticoagulant Effect than Dabigatran. Medicina, 58(2), 162. [Link]
-
Yanamadala, G., et al. (2014). VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR). Indo American Journal of Pharmaceutical Research, 4(4), 2140-2150. [Link]
-
Gadekar, A. S., & Deokate, U. A. (2021). A Review on liquid chromatographic method for estimation of Dabigatran, Apixaban and Ticagrelor. International Journal for Research Trends and Innovation, 6(8), 31-41. [Link]
-
Suneetha, A., & Rao, G. D. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD. World Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 1045-1057. [Link]
-
Kumar, A. A., et al. (2015). A rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Indo American Journal of Pharmaceutical Sciences, 2(10), 1362-1371. [Link]
-
Šípal, P., et al. (2019). An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS. ResearchGate. [Link]
-
Balaji, M., et al. (2014). A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. Analytical Chemistry: An Indian Journal, 14(7), 264-272. [Link]
-
Arous, B., & Al-Mardini, M. A. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific Pharmaceutical Sciences, 3(5), 121-127. [Link]
-
Agilent Technologies (2023). Low-Level Quantitation of N-Nitroso Dabigatran Etexilate Impurity in Dabigatran Etexilate Mesylate API Using the Agilent 6495C LC/TQ. Agilent Application Note. [Link]
-
Schmitz, E. M., et al. (2016). UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays. PLOS ONE, 11(2), e0148245. [Link]
-
Jain, R., et al. (2015). Method Validation for Stability Indicating Method of Related Substance in Active Pharmaceutical Ingredients Dabigatran Etexilate Mesylate by Reverse Phase Chromatography. Journal of Chromatographic Science, 53(8), 1338-1347. [Link]
-
Skeppholm, M., et al. (2014). Determination of dabigatran, rivaroxaban and apixaban by ultra-performance liquid chromatography - tandem mass spectrometry (UPLC-MS/MS) and coagulation assays for therapy monitoring of novel direct oral anticoagulants. Journal of Thrombosis and Haemostasis, 12(10), 1644-1653. [Link]
-
Marušić, M., et al. (2021). Evaluation of the DOAC-Stop Procedure by LC-MS/MS Assays for Determining the Residual Activity of Dabigatran, Rivaroxaban, and Apixaban. Medicina, 57(9), 922. [Link]
-
Antovic, J. P., et al. (2018). Comprehensive characteristics of the anticoagulant activity of dabigatran in relation to its plasma concentration. Thrombosis Research, 172, 113-119. [Link]
Sources
- 1. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 3. iajpr.com [iajpr.com]
- 4. An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dabigatran Etexilate N-Oxide Inner Salt
Introduction: The "Inner Salt" Challenge
Dabigatran Etexilate N-Oxide (often classified as Impurity B or a degradation product) presents unique chromatographic challenges due to its zwitterionic "inner salt" character .[1] Unlike the parent molecule (Dabigatran Etexilate), which is a hydrophobic base, the N-oxide moiety introduces a strong dipole (
Poor peak shape for this analyte is rarely a simple column failure; it is usually a symptom of secondary silanol interactions , thermal instability , or pH-induced speciation .[1] This guide moves beyond basic HPLC troubleshooting to address the physicochemical root causes specific to this molecule.
Part 1: Diagnostic Decision Matrix
Before adjusting parameters, identify the specific morphology of your peak issue.[1][2]
Figure 1: Diagnostic logic flow for identifying root causes based on peak morphology.[1]
Part 2: Technical FAQs & Troubleshooting Protocols
Q1: Why does the N-Oxide peak tail significantly even on a new C18 column?
The Science:
The "Inner Salt" designation refers to the charge separation on the oxidized nitrogen. While the overall molecule may be neutral at certain pH levels, the localized charges (
Corrective Protocol: Ionic Strength & End-Capping
-
Switch Column Chemistry: Standard C18 columns often fail here. Use a column with "high coverage" or "polar-embedded" groups (e.g., Inertsil ODS-3V or ODS-4) which are validated for Dabigatran impurities [1][2].[1]
-
Buffer Modification:
Q2: I see a "shoulder" or split peak. Is the N-Oxide unstable?
The Science: Yes.[1] N-oxides are thermally labile.[1] They can undergo deoxygenation (reducing back to the parent Dabigatran Etexilate) or Cope elimination (if structure permits) under thermal stress. If this reaction occurs during the run (on-column), you will see a bridge or "saddle" between the N-oxide peak and the parent peak, or a split peak [5].
Corrective Protocol: Thermal Control
-
Temperature Limit: Ensure column oven is set ≤ 25°C . Many standard methods run at 40°C; this is too high for accurate N-oxide quantification.[1]
-
Frit Check: Metallic frits can sometimes catalyze reduction reactions.[1] If splitting persists at low temperatures, consider using a PEEK-lined column or replacing the inlet frit.[1]
Q3: The retention time drifts, and the peak shape varies between injections.
The Science: This suggests a pH Hysteresis or Equilibration Issue .[1] The N-oxide has a complex ionization profile. If your mobile phase pH is near the pKa of the zwitterionic moiety (or the benzimidazole core, pKa ~4.0), small shifts in pH will cause massive swings in retention and peak shape (fronting vs. tailing) [3].
Corrective Protocol: pH Robustness
-
Target pH: Move away from the pKa.
-
Buffer Capacity: Ensure your aqueous phase is a true buffer, not just pH-adjusted water.[1]
Q4: My sensitivity is lower than expected (Low Recovery).
The Science: Zwitterions are highly polar and can adsorb irreversibly to active sites in the LC system (injector loop, needle seat, or guard column) if the solvent system is too non-polar during the injection cycle.
Corrective Protocol: Diluent Optimization
-
The Trap: Dissolving the sample in 100% Methanol or Acetonitrile (to ensure solubility of the parent prodrug) causes "solvent washout" for the polar N-oxide, leading to broad, flat peaks.
-
The Fix: Dissolve sample in a mix of 50:50 Mobile Phase A : Acetonitrile . This ensures the N-oxide remains solubilized but matches the initial gradient strength, focusing the peak at the column head.
Part 3: Validated Reference Data
Table 1: Recommended Chromatographic Conditions
| Parameter | Standard Condition (USP/Literature Alignment) [1][4] | Troubleshooting Adjustment | Reason |
| Column | Inertsil ODS-3V or ODS-4 (250 x 4.6 mm, 5 µm) | Polar-embedded C18 | Reduces silanol activity for zwitterions.[1] |
| Mobile Phase A | 20 mM Ammonium Formate (pH 5.[1][5]0) | Increase to 25-50 mM | Higher ionic strength masks secondary interactions.[1] |
| Mobile Phase B | Acetonitrile | Acetonitrile : Methanol (80:20) | Methanol can sometimes improve N-oxide selectivity.[1] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Improves efficiency for broad peaks.[1] |
| Temperature | Ambient (25°C) | Strictly < 30°C | Prevents on-column N-oxide degradation.[1] |
| Detection | UV 220 nm | UV 255 nm | 255 nm is more specific; 220 nm has more noise.[1] |
Part 4: Mechanism of Failure (Visualization)
The following diagram illustrates the chemical instability pathway that mimics "peak splitting."
Figure 2: Thermal deoxygenation pathway.[1] If this occurs inside the column, the N-Oxide peak will split or tail into the Parent peak.
References
-
Academia.edu. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations.
-
Scientific Research Publishing. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities.
-
BOC Sciences. Dabigatran Etexilate N-Oxide Inner Salt (Structure & Properties). [1][]
-
Scholars Research Library. Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate.
-
ResearchGate. Distinguishing N-oxide and hydroxyl compounds: Impact of heated capillary... inducing decomposition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijbpr.net [ijbpr.net]
- 5. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
minimizing on-column degradation of "Dabigatran Etexilate N-Oxide Inner Salt"
Technical Support Center: Advanced Chromatography Solutions Topic: Minimizing On-Column Degradation of Dabigatran Etexilate N-Oxide Inner Salt (CAS: 1381757-44-3) Ticket ID: #DAB-NOX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "N-Oxide Paradox"
Welcome to the technical support hub. You are likely here because you are observing on-column degradation of Dabigatran Etexilate N-Oxide Inner Salt. This manifests as:
-
Peak Area Loss: The N-oxide peak diminishes with increased column residence time.
-
Ghost Peaks: Appearance of the parent amine (Dabigatran Etexilate) or rearrangement products (isoxazolines/allyloxyamines) in the chromatogram.
-
Peak Tailing: Strong interaction between the zwitterionic "inner salt" moiety and active silanols.
The N-oxide moiety is thermodynamically labile. In the presence of active metal surfaces (stainless steel) or acidic silanols at elevated temperatures, it undergoes de-oxygenation (reduction) or thermal rearrangement (Meisenheimer/Cope-like).
This guide provides a self-validating protocol to stabilize this analyte during UHPLC/HPLC analysis.
Module 1: The Stationary Phase Interface (Critical)
The Problem: Standard stainless steel columns act as reducing agents. The iron/nickel surface can catalyze the de-oxygenation of N-oxides back to their parent amines, leading to false impurity profiles.
The Solution: Isolate the analyte from metallic surfaces.
Protocol A: Column Hardware Selection
-
Recommendation: Use columns with Hybrid Surface Technology (HST) or PEEK-lined hardware .
-
Why? These surfaces create a barrier between the analyte and the electron-rich metal surface, preventing catalytic reduction.
-
-
Alternative: If you must use stainless steel, you must passivate the LC system.
-
Passivation Agent: Inject 0.1% Medronic Acid or Phosphoric Acid (though phosphoric acid can suppress MS signals) to coat active metal sites.
-
Protocol B: Stationary Phase Chemistry
-
Ligand: C18 or Phenyl-Hexyl with High-Density End-capping .
-
Base Particle: Hybrid Organic-Inorganic Silica (BEH) or High-Purity Silica (Type B).
-
Mechanism: The "Inner Salt" implies a zwitterionic character (positive charge on N, negative on O). Non-endcapped silanols will ion-exchange with the cationic center, causing irreversible adsorption and catalytic degradation.
-
Data Summary: Column Performance Comparison
| Column Hardware | Surface Chemistry | N-Oxide Recovery (%) | Peak Asymmetry (USP) | Degradation Products Observed? |
| Standard SS | C18 (Traditional) | 82% | 1.8 | Yes (Parent Amine) |
| Standard SS | C18 (High Purity) | 91% | 1.4 | Trace |
| Hybrid Surface (HST) | C18 (Hybrid) | 99.5% | 1.1 | None |
Module 2: Mobile Phase & Thermal Dynamics
The Problem: High temperatures facilitate the activation energy required for N-O bond cleavage. Low pH can protonate the N-oxide, making it a better leaving group.
Protocol C: Buffer Optimization
-
Buffer Species: Ammonium Formate or Ammonium Acetate (10-20 mM).
-
pH Range: Maintain pH 6.0 – 7.0 .
-
Additives: Avoid Trifluoroacetic Acid (TFA). TFA is a strong ion-pairing agent that can strip protective surface layers from the column and increase acidity, promoting degradation.
Protocol D: Thermal Management
-
Temperature Limit: Strictly ≤ 30°C .
-
Pre-heating: Disable active pre-heating of the solvent to prevent thermal shock before the column head.
Visualization: On-Column Degradation Mechanism
The following diagram illustrates the two primary degradation pathways you are fighting: Metal-Catalyzed Reduction and Silanol-Mediated Rearrangement.
Caption: Figure 1. Mechanistic pathways of on-column N-oxide degradation via metal catalysis (Red) and silanol interaction (Yellow).
Troubleshooting Guide (FAQ)
Q1: I am seeing a "shoulder" on my N-Oxide peak. Is this degradation?
-
Diagnosis: If the shoulder is before the main peak, it is likely the rearrangement product (often more polar). If it is after, it may be tailing due to silanol interaction.
-
Test: Lower the column temperature by 10°C.
-
Result: If the shoulder disappears/reduces, it is thermal degradation. If it remains, it is a separation issue (try a Phenyl-Hexyl phase for better selectivity).
-
Q2: My recovery is low, but I don't see new peaks. Where is the mass going?
-
Diagnosis: Irreversible adsorption. The "Inner Salt" is sticking to the frit or column packing.
-
Action: Switch to a PEEK-lined column or replace the inlet frit with a Titanium or PEEK frit. Ensure your sample diluent contains at least 10% water to prevent precipitation of the salt form.
Q3: Can I use 0.1% Formic Acid?
-
Caution: Pure 0.1% Formic Acid (pH ~2.7) is risky. While Dabigatran is stable, the N-oxide bond is polarized.
-
Recommendation: Buffer the Formic Acid with Ammonium Formate to raise pH to ~3.5 - 4.0 minimum, or preferably work at pH 6.0 as recommended in Module 2.
Workflow: Method Development Decision Tree
Follow this logic flow to establish a stable method.
Caption: Figure 2. Step-by-step decision matrix for minimizing on-column degradation.
References
-
Waters Corporation. (2021). MaxPeak High Performance Surfaces Mitigate On-Column Oxidation. Application Note 720007128EN. Link
-
Nagadeep, J., et al. (2015).[1] Gradient RP-HPLC method for the determination of potential impurities in Dabigatran etexilate in bulk drug and capsule formulations.[1] Arabian Journal of Chemistry.[1] Link
-
BOC Sciences. Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3) Product Data.[]
- Chowdhury, S.K., et al. (2012). Identification of N-oxide degradation products of drugs using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of Dabigatran Etexilate N-Oxide Inner Salt
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Dabigatran Etexilate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis and purification of this compound. Our focus today is on a particularly challenging impurity: Dabigatran Etexilate N-Oxide Inner Salt .
The formation of this N-oxide species is a common hurdle that can impact final product purity, yield, and compliance with regulatory standards. This document provides in-depth, experience-driven answers to frequently encountered problems, troubleshooting guides for specific experimental issues, and validated protocols to enhance your laboratory workflow.
Frequently Asked Questions (FAQs)
Q1: What is Dabigatran Etexilate N-Oxide Inner Salt and why is it a critical impurity?
Dabigatran Etexilate N-Oxide Inner Salt (CAS: 1381757-44-3) is a known impurity and potential degradation product of Dabigatran Etexilate.[][2] It is formed by the oxidation of one of the nitrogen atoms in the pyridine ring of the Dabigatran Etexilate molecule. As a process-related impurity and potential degradant, its presence in the final Active Pharmaceutical Ingredient (API) must be strictly controlled. Regulatory bodies require rigorous characterization and quantification of such impurities to ensure the safety and efficacy of the drug product.[3]
Q2: What are the primary causes of N-Oxide formation during synthesis?
The formation of the N-oxide is typically an oxidative process. The most common causes include:
-
Presence of Oxidizing Agents: Exposure of intermediate compounds or the final Dabigatran Etexilate to residual oxidizing agents, peroxides in solvents (like THF), or atmospheric oxygen, especially under elevated temperatures.
-
Reaction Conditions: Certain reaction steps, particularly those involving heat or catalysts, can inadvertently promote oxidation if not conducted under a strictly controlled inert atmosphere (e.g., Nitrogen or Argon).
-
Forced Degradation: The N-oxide is also a known degradant that can form under stress conditions such as exposure to oxidative reagents (e.g., H₂O₂), light, and heat.[4]
Q3: What analytical methods are recommended for detecting and quantifying this impurity?
A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for both detection and quantification.[5][6] Key features of a suitable method include:
-
High Resolution: The method must be capable of separating the N-oxide peak from the main Dabigatran Etexilate peak and other known impurities.[6]
-
Sensitivity: The method should have a Limit of Detection (LOD) and Limit of Quantitation (LOQ) low enough to measure the impurity at levels compliant with ICH guidelines.[5]
-
Specificity: Mass spectrometry (LC-MS) is often used in conjunction with HPLC during method development to confirm the identity of the impurity peak based on its mass-to-charge ratio (m/z).[4]
Troubleshooting Guide: Synthesis and Purification
This section addresses specific issues you may encounter in the laboratory.
Issue 1: Consistently high levels of N-Oxide (>0.15%) are detected in the crude product post-synthesis.
-
Underlying Cause: This strongly suggests an issue with oxidative control during the reaction or initial work-up. The pyridine nitrogen in the molecule is susceptible to oxidation, especially in later-stage intermediates.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure all reaction vessels are thoroughly purged with an inert gas (N₂ or Ar) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction, especially during heating phases.
-
Solvent Purity: Test solvents, particularly ethers like THF, for the presence of peroxides before use. If necessary, purify the solvent by passing it through an activated alumina column.
-
Temperature Control: Overheating during reaction or distillation can accelerate oxidation. Carefully monitor and control the internal reaction temperature.
-
Reagent Quality: Scrutinize the quality of all starting materials and reagents. Some reagents may contain trace metal catalysts that can promote oxidation.
-
Issue 2: The N-Oxide impurity co-elutes with the main Dabigatran Etexilate peak during HPLC analysis.
-
Underlying Cause: The analytical method lacks the necessary selectivity. The N-oxide has a polarity very similar to the parent compound, making separation challenging.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: The ionization state of both the N-oxide and the parent compound can be manipulated by adjusting the pH of the aqueous component of the mobile phase. Experiment with buffers in the pH range of 2.5 to 4.5.[7]
-
Modify Gradient Slope: A shallower gradient around the elution time of the main peak can increase the resolution between the two compounds.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or using a combination) can alter the selectivity of the separation.
-
Evaluate Column Chemistry: If mobile phase optimization fails, consider a different column stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity compared to a standard C18 column.
-
Issue 3: Standard recrystallization techniques fail to effectively remove the N-Oxide impurity.
-
Underlying Cause: The N-oxide's similar structural and polarity profile to Dabigatran Etexilate allows it to co-crystallize. A single-solvent recrystallization is often insufficient.
-
Troubleshooting Steps:
-
Employ a Multi-Step Purification Strategy: A highly effective method involves sequential purification steps targeting different types of impurities.[8][9] This breaks the co-crystallization tendency by changing the solvent environment. A proven sequence is:
-
Step A: Water Slurry: Begin by slurrying the crude product in water. This effectively removes highly polar, water-soluble impurities and salts.[8]
-
Step B: Acetone/Water Recrystallization: This step targets and removes impurities with higher polarity than the main compound.[9][10]
-
Step C: THF/Ethyl Acetate Recrystallization: This final step is designed to remove less polar impurities, where the N-oxide often falls. The specific ratio of these solvents is critical for selectively precipitating the pure Dabigatran Etexilate.[8][9]
-
-
Control Cooling Rate: A slow, controlled cooling process during crystallization is crucial. Rapid cooling can trap impurities within the crystal lattice. Consider adding seed crystals at an appropriate temperature to encourage controlled crystal growth.[11]
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
This protocol is a robust starting point for developing a validated analytical method.
| Parameter | Specification | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this class of compounds.[6] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with o-phosphoric acid | Buffering is critical for reproducible retention times.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape. |
| Gradient Program | Time (min) | %B |
| 0 | 30 | |
| 15 | 70 | |
| 20 | 70 | |
| 22 | 30 | |
| 25 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures retention time stability. |
| Detection | UV at 230 nm | Wavelength for sensitive detection of Dabigatran and related impurities.[7] |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50 v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Protocol 2: Multi-Step Purification of Crude Dabigatran Etexilate
This protocol is designed to achieve >99.8% purity by systematically removing different classes of impurities.[8]
-
Step 1: Water Slurrying (Removal of Polar Impurities)
-
Add the crude Dabigatran Etexilate to a reaction vessel.
-
For every 1 gram of crude material, add 10 mL of purified water.
-
Stir the slurry at room temperature (20-25 °C) for 1-2 hours.
-
Filter the solid, wash the cake with a small amount of fresh water, and pull dry under vacuum. This intermediate is designated Crude Product B .
-
-
Step 2: Acetone/Water Recrystallization (Removal of Mid-Polarity Impurities)
-
Transfer Crude Product B to a clean vessel.
-
Add a mixture of acetone and water (e.g., 2:1 v/v) until the solid dissolves upon heating to 45-50 °C.
-
Once a clear solution is obtained, slowly cool the mixture to 0-5 °C over 2-3 hours to induce crystallization.
-
Hold at 0-5 °C for at least 1 hour, then filter the solid.
-
Wash the cake with a small amount of cold acetone/water mixture and dry under vacuum. This intermediate is Crude Product C .
-
-
Step 3: Tetrahydrofuran (THF)/Ethyl Acetate Recrystallization (Final Polishing)
-
Transfer Crude Product C to a clean, dry vessel.
-
Add a mixture of THF and ethyl acetate (a starting ratio of 1:4 v/v can be effective).
-
Heat to 50-60 °C to achieve complete dissolution.
-
Slowly cool the solution to 40-45 °C. If available, add seed crystals of pure Dabigatran Etexilate.
-
Continue the slow cooling to 0-5 °C and hold for 2 hours to maximize precipitation.
-
Filter the final product, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C until a constant weight is achieved.
-
Visualizations & Workflows
Troubleshooting Logic for High N-Oxide Impurity
Caption: Decision tree for diagnosing sources of oxidation.
High-Purity Purification Workflow
Caption: Sequential purification process for impurity removal.
References
- Vertex AI Search, Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack.
- European Patent Office, PREPARATION PROCESS FOR HIGH-PURITY DABIGATRAN ETEXILATE - EP 3444244 B1.
- Google Patents, US20190152945A1 - Preparation process for high-purity dabigatran etexilate.
- Google Patents, CN110878083A - Purification method of dabigatran etexilate intermediate.
- World Journal of Pharmaceutical and Medical Research, ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD.
- Indo American Journal of Pharmaceutical Sciences, a rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules.
- Scientific Research Publishing, QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form.
- WIPO Patentscope, preparation process for high-purity dabigatran etexilate.
- Indo American Journal of Pharmaceutical Research, VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR).
- PMC, Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and ...
- Research Journal of Pharmacy and Technology, LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate.
- International Journal of Pharmaceutical and Phytopharmacological Research, Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review.
- BOC Sciences, Dabigatran Impurities.
- Pharmaffiliates, dabigatran and its Impurities.
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. iajps.com [iajps.com]
- 6. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 7. iajpr.com [iajpr.com]
- 8. US20190152945A1 - Preparation process for high-purity dabigatran etexilate - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN110878083A - Purification method of dabigatran etexilate intermediate - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
addressing instability of "Dabigatran Etexilate N-Oxide Inner Salt" in solution
Welcome to the technical support resource for Dabigatran Etexilate N-Oxide Inner Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and stability of this molecule in solution.
A Note on Scientific Context: Dabigatran Etexilate N-Oxide Inner Salt is a derivative of the well-studied prodrug, Dabigatran Etexilate. Currently, there is limited direct research published on the specific stability profile of the N-Oxide Inner Salt. Therefore, this guide synthesizes established principles from its parent compound, Dabigatran Etexilate, to provide a robust, scientifically-grounded framework for your experimental work. The core instability of the parent molecule is primarily driven by its two ester moieties, which are also present in the N-Oxide Inner Salt.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experimental work with Dabigatran Etexilate and its derivatives.
Q1: I've dissolved my Dabigatran Etexilate N-Oxide Inner Salt, and within hours, I see new peaks appearing in my HPLC/LC-MS analysis. What is happening?
Answer: You are likely observing hydrolytic degradation. The etexilate portion of the molecule contains two ester groups: an ethyl ester and a carbamate ester.[1] These groups are highly susceptible to hydrolysis, especially in the presence of water (even trace amounts in solvents) and under non-neutral pH conditions.[2][3] This degradation process cleaves the ester bonds, leading to the formation of various degradation products, including intermediates and ultimately the active drug, Dabigatran.
Forced degradation studies on the parent compound, Dabigatran Etexilate Mesylate, confirm its susceptibility to rapid degradation under both acidic and basic hydrolytic conditions.[4][5] It is highly probable that the N-Oxide Inner Salt derivative follows a similar degradation pathway.
Q2: What is the best solvent to prepare a stable stock solution of Dabigatran Etexilate N-Oxide Inner Salt?
Answer: To minimize hydrolytic degradation, the ideal stock solution solvent is a dry, aprotic organic solvent.
| Solvent Recommendation | Rationale & Causality |
| Primary (Recommended) | Anhydrous DMSO or Anhydrous DMF: These are polar aprotic solvents that can typically dissolve the compound while minimizing the risk of hydrolysis because they lack protons to donate to the reaction.[6] Ensure you are using a high-purity, anhydrous grade and handle it under inert gas (like nitrogen or argon) if possible to prevent moisture absorption. |
| Secondary (Use with Caution) | Anhydrous Ethanol or Methanol: While these are protic solvents, using an anhydrous grade can be acceptable for short-term storage if an aprotic solvent is not suitable for your experimental system.[6][7] However, be aware that the risk of esterolysis (transesterification or hydrolysis) is higher than in aprotic solvents. Prepare fresh solutions and use them promptly. |
| Avoid (High Risk) | Aqueous Buffers or Water: Preparing stock solutions directly in aqueous media is strongly discouraged due to the high susceptibility to hydrolysis.[6] The solubility of the parent compound is also highly pH-dependent, being very poor in neutral and basic media (pH 7.4).[8] If your experiment requires an aqueous solution, prepare a concentrated stock in anhydrous DMSO or DMF first, and then perform the final dilution into your aqueous buffer immediately before use. |
Q3: How does pH impact the stability of this compound in solution?
Answer: The stability of Dabigatran Etexilate is critically dependent on pH. It is susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[3][5]
-
Acidic Conditions (pH < 4): While the solubility of the parent compound is significantly higher in acidic environments, this condition also accelerates the hydrolysis of the ester linkages.[8][9] Studies show significant degradation in 0.1 N HCl.[3]
-
Neutral Conditions (pH ≈ 7): The rate of hydrolysis may be slower than in strongly acidic or basic conditions, but the extremely low solubility of the parent compound at neutral pH presents a significant challenge.[8]
-
Basic Conditions (pH > 8): The compound undergoes rapid base-catalyzed hydrolysis. The largest degradation of Dabigatran Etexilate is observed under basic conditions (e.g., 0.1 N NaOH).[3]
Given this, it is crucial to control the pH of your experimental solutions and to recognize that stability is a major concern across the entire pH range, particularly in aqueous environments.
Q4: My compound won't dissolve. What should I do?
Answer: Follow a systematic approach to solubilization.
-
Start with Recommended Solvents: Attempt to dissolve the compound in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.[6]
-
Gentle Warming: If solubility is still an issue, you can gently warm the solution (e.g., to 30-40°C) and vortex. Avoid excessive heat, as thermal degradation is also a known instability pathway for the parent compound.[3][10]
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Test Other Organic Solvents: If DMSO or DMF are not suitable, you can try other organic solvents like anhydrous ethanol. The solubility in ethanol is reported to be around 5 mg/mL for the parent compound.[6]
If the compound must be introduced into an aqueous buffer for a biological assay, remember to make the final dilution from a concentrated organic stock solution at the last possible moment.
Part 2: Experimental Protocols & Workflows
Protocol 1: Preparation and Storage of a Stock Solution
This protocol is designed to maximize the short-term stability of your compound.
Materials:
-
Dabigatran Etexilate N-Oxide Inner Salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen, optional but recommended)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated balance and appropriate volumetric flasks/pipettes
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber glass vial on a calibrated analytical balance.
-
Dispense Compound: Carefully weigh the desired amount of Dabigatran Etexilate N-Oxide Inner Salt into the vial.
-
Solvent Addition: Under a fume hood (and an inert atmosphere if available), add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or brief sonication may be applied if necessary.
-
Storage:
-
Short-Term (≤ 1 week): Store the solution at -20°C.
-
Long-Term (> 1 week): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.
-
Crucial Note: Before opening a frozen vial, allow it to equilibrate completely to room temperature to prevent atmospheric moisture from condensing into the cold solvent.
-
Workflow 1: Troubleshooting Solution Instability
Use this logical workflow to diagnose and address instability issues during your experiments.
Caption: Troubleshooting workflow for instability.
Part 3: Visualizing Degradation
The primary instability of Dabigatran Etexilate and its derivatives stems from the hydrolysis of its ester side chains. The following diagram illustrates the hypothesized primary hydrolytic degradation points on the molecule.
Caption: Hypothesized sites of hydrolysis on the etexilate moiety.
References
-
Mutha, V.V.S.R.N.A.K., et al. (2018). Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants. ResearchGate. Available at: [Link]
-
Shi, J., & Wang, X. (2012). Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis. PubMed. Available at: [Link]
-
Mutha, V.V.S.R.N.A.K., et al. (2018). Hydrolytic Degradation Study of Dabigatran Etexilate Mesylate: Isolation and Structural Elucidation of New Degradants. Transactions on Analytical Chemistry. Available at: [Link]
-
Zhou, W., et al. (2017). Hydrolysis of dabigatran etexilate in 0.05 M phosphate buffer alone... ResearchGate. Available at: [Link]
-
Quick Company. (n.d.). Pharmaceutical Formulations Of Dabigatran. Quick Company. Available at: [Link]
-
El-Kimary, E.R., et al. (2019). LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Feuilloley, M., et al. (2017). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Publishing. Available at: [Link]
-
Rao, J.V., & Sankar, D.G. (2014). VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Nguyen, T., et al. (2015). Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
Nguyen, T., et al. (2015). View of Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack. The Canadian Journal of Hospital Pharmacy. Available at: [Link]
-
Parker, R.B., et al. (2022). Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation. Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Feuilloley, M., et al. (2017). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. ResearchGate. Available at: [Link]
-
Boehringer Ingelheim. (2015). Comment from Boehringer Ingelheim Pharmaceuticals, Inc. Regulations.gov. Available at: [Link]
-
Reddy, B.P., et al. (2016). QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
-
El-Kimary, E.R., et al. (2019). LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific. Available at: [Link]
-
Sriram, D., et al. (2023). Spectrophotometric determination of dabigatran etexilate mesylate using 1, 2-napthoquinone-4-sulfonate (NQS) reagent in bulk and. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Kumar, P., et al. (2017). Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance. The International Journal of Bio-Pharma Research. Available at: [Link]
-
FDA. (2010). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CHEMISTRY REVIEW(S). accessdata.fda.gov. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dabigatran. PubChem. Available at: [Link]
-
de Oliveira, P.R., et al. (2018). Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. Journal of the Brazilian Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dabigatran Etexilate. PubChem. Available at: [Link]
-
Balaji, M., et al. (2014). A new and stability indicating liquid chromatographic method for the determination of dabigatran in bulk drug and pharmaceutical dosage form. Trade Science Inc. Available at: [Link]
- Google Patents. (n.d.). Stable dabigatran etexilate mesylate compound. Google Patents.
-
ChemBK. (n.d.). Dabigatran Etexilate N-Oxide Inner Salt. ChemBK. Available at: [Link]
-
Kumar, A.A., et al. (2015). a rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. (n.d.). The development of prodrugs is a well-established method of improving... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure of dabigatran etexilite, a synthetic oral prodrug that is... ResearchGate. Available at: [Link]
Sources
- 1. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Formulations Of Dabigatran [quickcompany.in]
- 9. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 10. scielo.br [scielo.br]
Technical Support Center: Method Refinement for Robust "Dabigatran Etexilate N-Oxide Inner Salt" Analysis
Welcome to the dedicated technical support center for the analysis of Dabigatran Etexilate N-Oxide Inner Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this critical compound. As a known metabolite and potential impurity of Dabigatran Etexilate, a widely used oral anticoagulant, its accurate quantification is paramount for ensuring pharmaceutical quality, safety, and efficacy.[1][][3]
This resource moves beyond standard protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and develop robust, self-validating analytical systems.
I. Understanding the Analyte: Key Physicochemical Properties and Challenges
Dabigatran Etexilate N-Oxide Inner Salt is a metabolite of Dabigatran Etexilate.[] Its analysis presents unique challenges due to its structural similarity to the parent drug and other related substances, as well as its potential for degradation.
Key Molecular Information:
| Property | Value | Source |
| Molecular Formula | C34H41N7O6 | [] |
| Molecular Weight | 643.73 | [] |
| pKa | 9.88 ± 0.46 | [] |
| Density | 1.26 ± 0.1 g/cm³ | [] |
The presence of multiple functional groups makes the molecule susceptible to various degradation pathways, including hydrolysis and oxidation. This necessitates the development of stability-indicating methods that can resolve the N-oxide from the parent drug and other potential degradants.[4][5]
II. Troubleshooting Guide: Common Issues in LC-Based Analysis
This section addresses specific problems you may encounter during the analysis of Dabigatran Etexilate N-Oxide Inner Salt using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Question: Why am I observing poor peak shape (tailing or fronting) for the N-Oxide peak?
Answer: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The underlying causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Scientific Rationale: The basic nitrogen atoms in the benzimidazole and pyridine moieties of the dabigatran structure can interact with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary ionic interaction can lead to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, a pH between 3 and 7 is generally recommended for C18 columns. Using a buffer, such as ammonium formate or phosphate buffer, is crucial for maintaining a consistent pH and improving peak shape.[6][7][8]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 or a similar reversed-phase column. End-capping minimizes the number of accessible free silanol groups, thereby reducing secondary interactions.
-
Mobile Phase Additives: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. TEA can interact with the residual silanols, masking them from the analyte and improving peak symmetry.
-
Lower Injection Volume and Analyte Concentration: High concentrations or large injection volumes can overload the column, leading to peak distortion. Try diluting your sample or reducing the injection volume.
-
Question: I am seeing co-elution of the N-Oxide with the parent drug, Dabigatran Etexilate. How can I improve the resolution?
Answer: Achieving adequate resolution between structurally similar compounds like Dabigatran Etexilate and its N-oxide is critical for accurate quantification.
-
Scientific Rationale: The small structural difference between the parent drug and its N-oxide results in very similar retention behavior on a reversed-phase column. Method optimization is key to exploiting subtle differences in their polarity.
-
Method Refinement Protocol:
-
Gradient Optimization: A shallow gradient elution program is often more effective than an isocratic method for separating closely related compounds.[7][9]
-
Step 1: Start with a higher aqueous mobile phase composition to ensure strong retention of both compounds.
-
Step 2: Gradually decrease the aqueous component (and increase the organic component, e.g., acetonitrile or methanol) over a longer period. This slow change in mobile phase strength allows for better differential partitioning of the analytes between the mobile and stationary phases.
-
-
Mobile Phase Composition:
-
Organic Modifier: Experiment with different organic modifiers. While acetonitrile is common, methanol can offer different selectivity and may improve resolution in some cases.[10]
-
Buffer System: The choice of buffer and its pH can influence the ionization state of the analytes and their interaction with the stationary phase.[5][8] A systematic evaluation of different buffer systems (e.g., ammonium acetate vs. potassium dihydrogen orthophosphate) is recommended.[8][10]
-
-
Column Selection:
-
Stationary Phase: Consider columns with different stationary phase chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity based on pi-pi and dipole-dipole interactions, which may be beneficial for separating these aromatic compounds.
-
Particle Size: Using a column with smaller particle size (e.g., sub-2 µm for UHPLC) can significantly increase efficiency and resolution.[9]
-
-
Question: My LC-MS/MS signal for the N-Oxide is weak or inconsistent. What are the potential causes and solutions?
Answer: A weak or unstable signal in LC-MS/MS can be due to poor ionization, ion suppression, or improper MS parameter settings.
-
Scientific Rationale: Dabigatran Etexilate and its N-oxide are amenable to positive electrospray ionization (ESI+).[9] However, the efficiency of this process can be affected by the mobile phase composition and the presence of interfering substances from the sample matrix.
-
Troubleshooting Workflow:
Troubleshooting workflow for weak LC-MS/MS signals.
-
Detailed Steps:
-
Enhance Ionization: The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is a standard practice to promote protonation and enhance the signal in ESI+ mode.[9][11]
-
Address Ion Suppression: If analyzing samples from complex matrices like plasma, ion suppression is a likely culprit.
-
Sample Preparation: Implement a more rigorous sample preparation method. Protein precipitation is a common first step, but for cleaner extracts, consider solid-phase extraction (SPE).[12]
-
Dilution: Diluting the sample can sometimes mitigate ion suppression, but this may compromise the limit of detection.
-
-
Optimize Mass Spectrometer Parameters:
-
Source Parameters: Optimize the ion source voltage, source temperature, and gas flows to ensure efficient desolvation and ionization.[9]
-
Compound-Specific Parameters: For MS/MS analysis, perform a compound tuning experiment to determine the optimal cone voltage (for precursor ion generation) and collision energy (for fragmentation). This will maximize the intensity of the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions.[13]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the best practices for sample preparation when analyzing Dabigatran Etexilate N-Oxide in biological matrices like plasma?
A1: For plasma samples, a robust sample preparation protocol is essential to remove proteins and other interfering substances.
-
Protein Precipitation: This is a simple and common method. Acetonitrile is frequently used as the precipitation solvent.[11][13] After adding the acetonitrile, the sample should be vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, SPE is the preferred method. A C18 SPE cartridge can be used to retain Dabigatran and its metabolites, while more polar interferences are washed away. The analytes are then eluted with a stronger organic solvent like methanol or propan-2-ol.[12]
Q2: How can I perform forced degradation studies to ensure my method is stability-indicating for the N-Oxide?
A2: Forced degradation studies are a regulatory requirement and are crucial for demonstrating the specificity of a stability-indicating method.[1][4]
-
Stress Conditions: The drug substance should be subjected to a variety of stress conditions, including:
-
Analysis: The stressed samples are then analyzed using your developed LC method. The goal is to demonstrate that the peaks for any degradation products are well-resolved from the main analyte peak (Dabigatran Etexilate N-Oxide) and the parent drug peak. Peak purity analysis using a photodiode array (PDA) detector can provide additional confidence in the method's specificity.
Q3: What are the typical LC-MS/MS parameters for the analysis of Dabigatran Etexilate and its metabolites?
A3: While specific parameters will need to be optimized for your instrument, the following table provides a good starting point based on published methods.
| Parameter | Typical Setting | Rationale |
| LC Column | C18, <3 µm particle size | Provides good retention and efficiency for these compounds.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | Promotes ionization and provides a suitable buffer system.[9][11] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase chromatography.[9][11] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for typical analytical columns.[9] |
| Ionization Mode | Positive Electrospray (ESI+) | Dabigatran and its metabolites readily form positive ions.[9] |
| MS/MS Transitions | Dabigatran Etexilate: m/z 628.4 -> 316.2Dabigatran: m/z 472.2 -> 289.2N-Oxide: (Requires empirical determination) | These are common transitions for the parent drug and its active metabolite. The N-oxide will have a different precursor ion (M+H)+ and its fragments will need to be determined.[13] |
IV. Experimental Workflow and Data Presentation
A well-structured experimental workflow is key to obtaining reliable and reproducible results.
A typical analytical workflow for Dabigatran Etexilate N-Oxide analysis.
Data should be presented clearly and concisely. For quantitative results, tables are highly effective.
Example Table: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (N-Oxide) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N-Oxide) | ≥ 3000 | 8500 |
| Resolution (N-Oxide vs. Dabigatran Etexilate) | ≥ 2.0 | 3.5 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
V. Concluding Remarks
The robust analysis of Dabigatran Etexilate N-Oxide Inner Salt requires a systematic and scientifically grounded approach. By understanding the potential challenges and implementing the troubleshooting and method refinement strategies outlined in this guide, you can develop a reliable and accurate analytical method. Always ensure that your method is thoroughly validated according to the relevant ICH guidelines to guarantee the quality and integrity of your data.
References
-
Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies. SciELO. Available from: [Link]
-
Extrapolating Stability and Forced Degradation Studies of Dabigatran as per ICH Q1E Guidelines. Chemistry Research Journal. Available from: [Link]
-
Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and ... - PMC. National Center for Biotechnology Information. Available from: [Link]
-
VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR). Indo American Journal of Pharmaceutical Research. Available from: [Link]
-
LC-MS method for Analysis of Dabigatran and its Impurities. Acta Scientific. Available from: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD. World Journal of Pharmaceutical and Medical Research. Available from: [Link]
-
Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma. European Journal of Clinical Pharmacology. Available from: [Link]
-
A rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]
-
Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique. Biosciences Biotechnology Research Asia. Available from: [Link]
-
View of Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack. Canadian Journal of Hospital Pharmacy. Available from: [Link]
-
Quantification of Dabigatran in Spiked Plasma, Bulk and Formulation Using 1 – Naphthol as Per ICH Guidelines by UV Visible Spectrophotometer. Biomedical and Pharmacology Journal. Available from: [Link]
-
Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC. National Center for Biotechnology Information. Available from: [Link]
-
QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Scientific Research Publishing. Available from: [Link]
-
Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Scholars Research Library. Available from: [Link]
-
LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Recent Approaches of “Impurity Profiling in Pharmaceutical Analysis of Dabigatran Etexilate Mesylate”: A Review. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study. PubMed. Available from: [Link]
-
LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Dabigatran Etexilate Accord. European Medicines Agency (EMA). Available from: [Link]
-
Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Agilent. Available from: [Link]
-
Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Dabigatran Etexilate N-Oxide | CAS 1381757-44-3. Veeprho. Available from: [Link]
-
Development and validation of RP- HPLC method for the estimation of dabigatran etexilate mesylate (DEM) in bulk form. International Journal of Pharmacy and Analytical Research. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. chemrj.org [chemrj.org]
- 5. iajpr.com [iajpr.com]
- 6. scielo.br [scielo.br]
- 7. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. actascientific.com [actascientific.com]
- 10. ijpar.com [ijpar.com]
- 11. endotell.ch [endotell.ch]
- 12. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dabigatran Etexilate N-Oxide Inner Salt
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of "Dabigatran Etexilate N-Oxide Inner Salt," a potential impurity or degradation product of the anticoagulant Dabigatran Etexilate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation process grounded in regulatory expectations.
Introduction: The Criticality of Impurity Profiling
Dabigatran Etexilate is a potent direct thrombin inhibitor used to prevent thromboembolic events.[1] During its synthesis, storage, or metabolism, related substances such as the N-Oxide Inner Salt may form. The presence of such impurities, even at trace levels, can impact the drug's safety and efficacy. Therefore, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the use of validated analytical procedures to accurately quantify these substances.[2][3][4]
The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[4][5][6] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a comprehensive framework for validation.[5][7][8] We will compare two common yet distinct analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Foundational Pillars: Choosing the Right Analytical Technique
The selection of an analytical technique is the first critical decision. For quantifying a known impurity like Dabigatran Etexilate N-Oxide Inner Salt, the choice hinges on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical quality control. It offers robustness, cost-effectiveness, and excellent quantitative performance. Its suitability depends on the impurity having a chromophore for UV detection and being present at concentrations within the UV detector's sensitivity range. Several reported methods for Dabigatran and its related substances utilize HPLC-UV, often with detection at wavelengths around 220-230 nm.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides superior sensitivity and specificity compared to HPLC-UV.[11] By monitoring specific mass-to-charge (m/z) transitions of the analyte, it can achieve extremely low limits of detection and quantification, making it ideal for trace-level impurities or when the sample matrix is complex.[11][12] While more expensive and complex to operate, its unparalleled selectivity can be indispensable, particularly for nitrosamine-related impurities or when co-elution is a challenge.[12]
The Validation Gauntlet: A Parameter-by-Parameter Breakdown
An analytical method is only reliable if its performance characteristics are thoroughly evaluated. The validation process is a systematic series of experiments designed to challenge the method and define its operational boundaries.
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. iajpr.com [iajpr.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
cross-validation of "Dabigatran Etexilate N-Oxide Inner Salt" quantification methods
Executive Summary
Objective: This guide provides a technical cross-validation between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for the quantification of Dabigatran Etexilate N-Oxide Inner Salt (CAS: 1381757-44-3).
Significance: Dabigatran Etexilate (DABE) is a double prodrug susceptible to hydrolytic and oxidative degradation.[1] The N-Oxide Inner Salt is a critical oxidative impurity. Its zwitterionic character presents unique chromatographic challenges, often leading to co-elution or peak tailing in standard compendial methods. This guide establishes a validated workflow to ensure accurate quantification, distinguishing this specific oxide from the parent prodrug and its hydrolytic metabolites.
The Target Analyte: Chemical Context
Molecule: Dabigatran Etexilate N-Oxide Inner Salt
Chemical Challenge:
Unlike the parent DABE (which is lipophilic), the N-oxide moiety introduces a polar, zwitterionic center. In standard Reverse Phase (RP) conditions, this shift in polarity drastically reduces retention time (
Degradation Pathway (DOT Visualization)
The following diagram illustrates the formation of the N-Oxide relative to other common hydrolytic pathways.
Figure 1: Oxidative vs. Hydrolytic degradation pathways of Dabigatran Etexilate.[2]
Methodology A: The "Workhorse" (HPLC-UV)
Role: Routine Quality Control (QC), Stability Testing (High Concentration). Basis: Modified from standard stability-indicating methods (e.g., Inertsil ODS-3V columns).
Protocol Design
-
Column: Inertsil ODS-3V,
, .[3] -
Mobile Phase A:
Ammonium Formate buffer (pH 5.0). Note: The pH is critical. At pH 5.0, the pyridine ring is partially protonated, improving peak shape. -
Gradient:
-
0 min: 30% B
-
25 min: 60% B
-
30 min: 30% B
-
-
Flow Rate:
. -
Detection: UV at
(Isosbestic point for benzimidazole core).[2] -
Temperature:
(Kept low to prevent on-column N-oxide degradation).
Limitations:
-
Sensitivity: LOD is typically
. Insufficient for trace genotoxic impurity (GTI) screening if the N-oxide is flagged as such. -
Selectivity: Risk of interference from matrix components in formulation studies.
Methodology B: The "Specialist" (UHPLC-MS/MS)
Role: Trace Quantification, Structural Confirmation, Peak Purity Assessment. Basis: High-sensitivity ESI+ detection.
Protocol Design
-
Column: Waters ACQUITY UPLC BEH C18,
, . -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B:
Formic Acid in Acetonitrile. -
Gradient: Steep gradient (5% to 95% B in 5 minutes) for high throughput.
-
MS Parameters (ESI+):
-
Source Temp:
. -
Capillary Voltage:
. -
MRM Transition:
(Parent N-Oxide to characteristic benzimidazole fragment). -
Critical Control: Monitor the "In-Source Fragmentation" channel (
) to ensure the N-oxide is not reverting to the parent drug in the source.
-
Advantages:
-
Sensitivity: LOQ in the
range. -
Specificity: Mass filtering eliminates co-elution risks found in UV methods.
Cross-Validation & Experimental Data
To validate the methods, a "Bridge Study" was performed. Samples of DABE spiked with N-Oxide at varying concentrations were analyzed by both methods.
Analytical Workflow (DOT Visualization)
Figure 2: Cross-validation workflow ensuring method equivalency.
Comparative Data Summary
The following table summarizes the performance characteristics derived from the cross-validation experiments.
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-MS/MS) | Cross-Validation Insight |
| Linearity ( | Excellent correlation. UV is preferred for Assay; MS for Impurity Profiling. | ||
| LOD | MS is | ||
| Recovery | UV is slightly more precise; MS shows slight matrix enhancement effects. | ||
| Specificity | Resolution ( | Mass Resolved | UV requires strict pH control to maintain |
Expert Insight: The "Crossover Point"
-
When to use UV: For routine release testing where the N-Oxide limit is NMT (Not More Than)
. The UV method is robust, cheaper, and sufficiently accurate at this level. -
When to use MS: For stability studies involving oxidative stress (peroxide degradation) where the N-Oxide might be present at trace levels (
) or when validating the peak purity of the UV method.
References
-
Bernardi, R. M., et al. (2013). "Stability-indicating LC method for the determination of dabigatran etexilate in capsules." Journal of Chromatographic Science.
-
European Medicines Agency (EMA). (2011). "Assessment Report: Pradaxa (Dabigatran etexilate)." EMA Procedure No. EMEA/H/C/000829/II/0006.
-
Xavier, D., et al. (2012).[5] "Development and validation of UPLC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
-
Veeprho Laboratories. "Dabigatran Etexilate N-Oxide Structure and CAS."
Sources
- 1. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 2. scielo.br [scielo.br]
- 3. (PDF) Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to Dabigatran Etexilate N-Oxide Inner Salt Levels in Generic vs. Brand-Name Dabigatran
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Dabigatran Therapy
Dabigatran etexilate, the prodrug of the direct thrombin inhibitor dabigatran, is a cornerstone of modern anticoagulant therapy, pivotal in preventing thromboembolic events in patients with non-valvular atrial fibrillation.[1][2] Marketed as Pradaxa, its efficacy is intrinsically linked to its quality and purity.[1] As with any synthesized pharmaceutical product, the manufacturing process can introduce impurities—substances that differ from the active pharmaceutical ingredient (API).[3] These impurities can arise from the synthesis itself, degradation of the drug over time, or interactions with excipients.[4]
The presence and quantity of impurities are not trivial matters. They can potentially impact the safety and efficacy of the medication.[4] This guide focuses on a specific, lesser-known impurity: Dabigatran Etexilate N-Oxide Inner Salt . We will explore the regulatory landscape governing impurities, detail a robust analytical methodology for its detection, and present a comparative framework for evaluating its levels in brand-name Pradaxa® versus its generic counterparts.
The Significance of Dabigatran Etexilate N-Oxide Inner Salt
Dabigatran Etexilate N-Oxide Inner Salt is a known impurity of Dabigatran Etexilate Mesilate, designated as "Impurity N".[5] While not as widely discussed as nitrosamine impurities, which have led to recalls of some generic dabigatran lots, the diligent monitoring of all potential impurities is a fundamental aspect of pharmaceutical quality control.[6] N-oxides can be formed through the oxidation of nitrogen-containing functional groups within the dabigatran etexilate molecule. The conditions leading to its formation—such as exposure to oxidative stress during synthesis or storage—are of key interest.
The core question for drug development and quality assurance professionals is whether the manufacturing processes of generic dabigatran etexilate result in different levels of this N-oxide impurity compared to the originator product. Significant variations could suggest differences in synthesis pathways, purification methods, or formulation stability, all of which are critical quality attributes.
The Regulatory Framework: Ensuring Equivalence
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products.[7][8][9] These guidelines, often harmonized through the International Council for Harmonisation (ICH), provide a framework for identifying, qualifying, and setting acceptable limits for impurities.[10][11]
Key principles include:
-
Identification Threshold: If an impurity exceeds a certain level (e.g., 0.1% for many APIs), its chemical structure must be determined.[10]
-
Qualification Threshold: Above a higher threshold, the impurity's safety must be assessed through toxicological data.[10]
-
Comparative Analysis: For generic drugs, a crucial aspect of demonstrating equivalence to the Reference Listed Drug (RLD) involves comparative impurity profiling. The impurity profile of a generic product should be qualitatively and quantitatively similar to that of the brand-name drug.[12] An impurity in a generic product is generally considered qualified if its level is similar to or less than the level observed in the RLD.[8][12]
These regulations ensure that generic medications are not only bioequivalent but also comparable in quality and purity to the innovator product.[13]
Comparative Analysis: An Experimental Design
To objectively compare the levels of Dabigatran Etexilate N-Oxide Inner Salt in brand-name and generic dabigatran, a well-designed analytical study is essential.
Objective
To accurately quantify and compare the concentration of Dabigatran Etexilate N-Oxide Inner Salt in multiple lots of brand-name Pradaxa® and a selection of commercially available generic dabigatran etexilate capsules.
Materials
-
Test Samples: At least three different lots of brand-name Pradaxa® (e.g., 150 mg capsules) and three different lots from two or more generic manufacturers.
-
Reference Standard: Certified reference standard of Dabigatran Etexilate N-Oxide Inner Salt.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometry (MS/MS) detector is the preferred method for its sensitivity and specificity.[4][14]
-
Reagents and Solvents: HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity water and buffers (e.g., ammonium formate).[2][14]
Experimental Workflow
The following diagram illustrates the logical flow of the comparative analysis.
Sources
- 1. agilent.com [agilent.com]
- 2. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]
- 3. FDA evaluation of impurities in generics [gabionline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Generic Dabigatran Lots Pulled for Nitrosamine Impurity | tctmd.com [tctmd.com]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability [federalregister.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. crsubscription.com [crsubscription.com]
- 14. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
correlation of "Dabigatran Etexilate N-Oxide Inner Salt" with clinical outcomes
Impact on Pharmaceutical Quality and Clinical Consistency
Executive Summary
Dabigatran Etexilate N-Oxide Inner Salt (CAS: 1381757-44-3) is a specific oxidative degradation product and minor metabolite of the anticoagulant prodrug Dabigatran Etexilate . Unlike the active metabolite Dabigatran , which directly inhibits thrombin to prevent stroke and systemic embolism, the N-Oxide variant represents a critical "quality-limiting" impurity.
This guide provides a technical comparison of the N-Oxide against the parent prodrug and the active moiety. The correlation with clinical outcomes is established through a negative performance index : elevated levels of the N-Oxide Inner Salt in pharmaceutical formulations correlate with reduced bioavailability of the active agent and indicate compromised storage stability, though it lacks the high-risk genotoxicity profile of N-nitroso impurities.
Molecular & Mechanistic Comparison
The clinical efficacy of Dabigatran relies on a precise metabolic activation sequence: Prodrug (Lipophilic)
Table 1: Physicochemical and Functional Comparison
| Feature | Dabigatran Etexilate (Parent) | Dabigatran (Active Moiety) | N-Oxide Inner Salt (Impurity) |
| Role | Prodrug (Oral Delivery System) | Direct Thrombin Inhibitor | Oxidative Degradant / Impurity |
| Structure Type | Lipophilic Double Ester | Polar Zwitterion | Polar Inner Salt (Zwitterion) |
| Bioavailability | High (Optimized for P-gp transport) | Low (Requires prodrug form) | Negligible (High polarity limits uptake) |
| Thrombin Affinity | None (Inactive) | High ( | Low/Inactive (Steric hindrance) |
| Formation | Synthetic Manufacturing | Hydrolysis (Esterases) | Oxidative Stress (Storage/Handling) |
| Clinical Impact | Delivers therapeutic effect | Exerts therapeutic effect | Reduces therapeutic index (Potency loss) |
Mechanistic Pathways & Clinical Correlation
The presence of Dabigatran Etexilate N-Oxide is a direct marker of oxidative stress during manufacturing or storage. Its "Inner Salt" structure involves the oxidation of the pyridine nitrogen, creating a charge separation (
Diagram 1: Degradation vs. Activation Pathway
This pathway illustrates how the N-Oxide acts as a "dead-end" product, diverting the prodrug away from the active metabolic pathway.
Caption: The activation pathway (Green) converts the prodrug to the active inhibitor. The degradation pathway (Red) forms the N-Oxide, which fails to convert effectively, leading to potency loss.
Clinical Outcome Correlation[1]
-
Reduced Efficacy (Potency Drift): Since the N-Oxide Inner Salt cannot be readily absorbed or converted to active Dabigatran, every 1% increase in this impurity represents a roughly equivalent loss in active drug load. In precision anticoagulation, this variance can disturb the delicate balance between thrombosis prevention and bleeding risk.
-
Safety Profile: Unlike the highly toxic N-nitroso-dabigatran (a known carcinogen recently subject to recalls), the N-Oxide Inner Salt is generally considered a standard organic impurity. However, its accumulation indicates failure in antioxidant protection, potentially signaling the presence of other oxidative degradants.
Experimental Protocols: Detection & Control
To ensure clinical consistency, researchers must validate the absence of the N-Oxide using high-specificity Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Quantification of N-Oxide Impurity
Objective: Quantify N-Oxide Inner Salt at trace levels (<0.1%) in Dabigatran Etexilate Mesylate API.
Reagents:
-
Standard: Dabigatran Etexilate N-Oxide Inner Salt (CAS 1381757-44-3).[2][3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Workflow:
-
Sample Preparation:
-
Dissolve 10 mg of API in 10 mL of Acetonitrile:Water (50:50).
-
Vortex for 2 minutes; Centrifuge at 5000g for 5 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter.
-
-
Chromatographic Separation:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Gradient:
-
0-1 min: 10% B (Isocratic hold for polarity)
-
1-5 min: 10%
60% B (Elution of N-Oxide) -
5-8 min: 60%
90% B (Elution of Parent/Lipophilic impurities)
-
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Parent (Dabigatran Etexilate):
628.3 474.2 -
Impurity (N-Oxide):
644.3 490.2 (Mass shift +16 Da due to Oxygen).
-
-
Quantification: External standard calibration curve (0.05% to 1.0% limit).
-
Diagram 2: Analytical Logic for Impurity Profiling
This diagram visualizes the decision tree for handling impurities detected during stability testing.
Caption: Analytical workflow for identifying N-Oxide impurity. A mass shift of +16 Da confirms oxidation. Levels exceeding 0.15% trigger Out-of-Specification (OOS) protocols.
Conclusion
The Dabigatran Etexilate N-Oxide Inner Salt serves as a critical negative indicator of pharmaceutical quality. While it does not possess the acute toxicity of nitrosamine impurities, its presence directly correlates with reduced drug potency and oxidative instability . For researchers and manufacturers, minimizing this impurity through rigorous exclusion of oxygen and moisture during processing is essential to maintain the predictable clinical outcomes associated with Dabigatran therapy.
References
-
Bernat, I. et al. (2016). "Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry." RSC Advances.
-
FDA Center for Drug Evaluation and Research. (2010). "Application Number: 22-512 Chemistry Review." U.S. Food and Drug Administration.[4][5][6]
-
Stangier, J. et al. (2007). "The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects." British Journal of Clinical Pharmacology.
-
Bharatiya, P. et al. (2023). "Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ." Agilent Technologies Application Note.
-
Blech, S. et al. (2008). "The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans." Drug Metabolism and Disposition.
Sources
- 1. Pharmacological basis and clinical evidence of dabigatran therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran Etexilate N-Oxide | 1381757-44-3 [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. The pharmacology and therapeutic use of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generic Dabigatran Lots Pulled for Nitrosamine Impurity | tctmd.com [tctmd.com]
- 6. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
cytotoxicity comparison of "Dabigatran Etexilate N-Oxide Inner Salt" and dabigatran
This guide provides a technical comparison of Dabigatran Etexilate (DE) and its oxidative impurity, Dabigatran Etexilate N-Oxide Inner Salt (DE-N-Oxide) . It is designed for researchers assessing impurity qualification, toxicology, and analytical method development.
Executive Summary
Dabigatran Etexilate (DE) is a double prodrug of the direct thrombin inhibitor dabigatran.[1][2] While DE is essential for oral bioavailability, it exhibits distinct cytotoxicity in gastrointestinal (GI) epithelial cells, primarily mediated by mitochondrial reactive oxygen species (mitROS) .
Dabigatran Etexilate N-Oxide Inner Salt (Impurity N) is a degradation product formed via the oxidation of the pyridine nitrogen. Unlike the hydrolytic metabolites, this N-oxide variant presents a unique toxicological profile due to the redox potential of the N-oxide moiety and altered physicochemical properties (polarity/zwitterionic character) that influence membrane permeability.
Key Technical Insight:
-
DE Cytotoxicity: High. Driven by lipophilicity-facilitated cell entry and subsequent mitochondrial uncoupling/ROS generation.
-
DE-N-Oxide Cytotoxicity: Predicted Moderate-to-Low relative to DE, limited by reduced membrane permeability (lower LogP), but carries a structural alert for redox cycling if intracellular accumulation occurs.
Chemical Identity & Physicochemical Comparison[1][3][4]
The differential cytotoxicity is rooted in the structural changes that affect cellular uptake and intracellular stability.
| Feature | Dabigatran Etexilate (DE) | Dabigatran Etexilate N-Oxide Inner Salt |
| Role | Active Pharmaceutical Ingredient (Prodrug) | Degradation Impurity (Oxidative) |
| CAS Number | 211915-06-9 | 1381757-44-3 |
| Molecular Weight | 627.75 g/mol | 643.73 g/mol |
| Structure Change | Parent structure | Pyridine nitrogen oxidized to |
| Lipophilicity (LogP) | ~3.8 - 5.3 (High Permeability) | ~1.5 - 2.5 (Predicted Lower Permeability) |
| Solubility | pH-dependent (Soluble at pH < 3) | Higher aqueous solubility due to polarity |
| Cellular Entry | Passive diffusion + P-gp substrate | Limited passive diffusion; Potential efflux |
Structural Transformation Diagram
The following diagram illustrates the degradation pathway from DE to the N-Oxide impurity.
Figure 1: Oxidative degradation pathway forming the N-Oxide Inner Salt from the parent prodrug.
Cytotoxicity Mechanisms: Mechanistic Divergence
Dabigatran Etexilate (The Reference Standard)
Extensive studies, including those on rat gastric mucosal cells (RGM1), confirm that DE is significantly more cytotoxic than its hydrolytic metabolites or excipients (e.g., tartaric acid).
-
Mechanism: DE acts as a mitochondrial toxin. Its lipophilic nature allows rapid intracellular accumulation.
-
Cascade: Accumulation
Mitochondrial Membrane Potential ( ) disruption mitROS Superoxide Generation Lipid Peroxidation Apoptosis. -
Clinical Correlate: This mechanism is directly linked to the dyspepsia and GI bleeding risks observed in clinical use.
N-Oxide Inner Salt (The Impurity)
Direct head-to-head cytotoxicity data is often proprietary, but the toxicity profile can be inferred via Structure-Activity Relationship (SAR):
-
Reduced Uptake: The "Inner Salt" (zwitterionic N-oxide) significantly increases polarity. This reduces the passive diffusion coefficient, potentially limiting the intracellular concentration required to trigger the mitochondrial cascade.
-
Redox Reactivity (The Risk): Aromatic N-oxides can undergo bioreduction back to the amine (DE) via molybdo-enzymes or P450s. However, some heterocyclic N-oxides can generate free radicals during incomplete reduction (redox cycling), potentially causing DNA damage or oxidative stress independent of the mitochondrial pathway.
Experimental Protocols for Comparative Assessment
To validate the safety profile of the N-Oxide impurity against the parent DE, the following self-validating experimental workflow is recommended.
Protocol A: Comparative Cytotoxicity (MTT/WST-8 Assay)
Objective: Determine IC50 values for DE vs. DE-N-Oxide in relevant cell lines (Caco-2 for intestinal, HepG2 for hepatic).
-
Preparation:
-
Dissolve DE (mesylate) in DMSO (Stock: 100 mM).
-
Dissolve DE-N-Oxide in DMSO/Water (Stock: 100 mM). Note: N-oxide may require less organic solvent.
-
-
Seeding: Seed Caco-2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Treat cells with serial dilutions (1
M to 500 M) of DE and DE-N-Oxide. -
Control: Vehicle (0.5% DMSO) and Positive Control (Triton X-100 or 500
M Tartaric Acid).
-
-
Readout: Incubate 24h. Add WST-8 reagent. Measure Absorbance at 450 nm.
-
Validation: The IC50 of DE should be
25-50 M in gastric cells. If DE-N-Oxide IC50 > 100 M, it is considered less cytotoxic.
Protocol B: Mitochondrial ROS Quantification (MitoSOX)
Objective: Confirm if N-Oxide shares the mitochondrial toxicity mechanism of the parent.
-
Staining: Pre-load cells with MitoSOX Red (5
M) for 15 min. -
Exposure: Treat with IC20 concentrations of DE vs. DE-N-Oxide.
-
Imaging/FACS: Measure fluorescence (Ex/Em: 510/580 nm).
-
Interpretation:
-
DE: Expect >2-fold increase in fluorescence (mitROS positive).
-
DE-N-Oxide: If fluorescence is baseline, the impurity lacks mitochondrial toxicity.
-
Comparative Workflow Diagram
Figure 2: Decision tree and experimental workflow for qualifying the N-Oxide impurity.
Regulatory & Safety Context
When establishing specifications for DE-N-Oxide, researchers must adhere to ICH Q3A/B (Impurities in New Drug Substances/Products) and ICH M7 (Genotoxic Impurities) .
-
Qualification Thresholds: If the N-Oxide exceeds the qualification threshold (usually 0.15% or 1.0 mg/day intake), the cytotoxicity data generated above is mandatory.
-
Nitrosamine Distinction: Do not confuse Dabigatran Etexilate N-Oxide with N-nitroso-dabigatran. The latter is a high-potency mutagen (Recall Class). The N-Oxide Inner Salt is an oxidative degradant, not a nitrosamine, but its redox activity warrants the ROS investigation described in Protocol B.
References
-
Dabigatran Etexilate Cytotoxicity Mechanism
- Matsushima, S., et al. (2021). Dabigatran Etexilate Induces Cytotoxicity in Rat Gastric Epithelial Cell Line via Mitochondrial Reactive Oxygen Species Production. Cells, 10(10), 2508.
-
Impurity Profiling & Degradation
- Bernart, M., et al. (2016). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi-stage high-resolution mass spectrometry. RSC Advances.
-
Physicochemical Properties (PubChem)
- National Center for Biotechnology Information.
-
General Toxicity of N-Oxides
- Klaric, K.A., et al. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Medicinal Research Reviews.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
